molecular formula C20H19Cl2NO7 B1230747 Pyralomicin 1a CAS No. 139636-03-6

Pyralomicin 1a

Cat. No.: B1230747
CAS No.: 139636-03-6
M. Wt: 456.3 g/mol
InChI Key: JPPZZIRKTBZEAJ-JLBIYAHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyralomicin 1a is a natural product antibiotic isolated from the bacterium Nonomuraea spiralis . It belongs to the pyralomicin family, characterized by a distinctive benzopyranopyrrole chromophore core linked to a C7-cyclitol sugar moiety . Its molecular formula is C20H19Cl2NO7, and its systematic name is 2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one . This compound demonstrates potent activity against various Gram-positive bacteria, notably including Micrococcus luteus . The antibacterial activity is dependent on both the number and position of chlorine atoms within the molecule and the nature of the attached glycone . The core benzopyranopyrrole aglycone is biosynthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway from one proline, two acetate, and one propionate unit . The cyclitol unit is derived from glucose metabolites, and the O-methyl group is supplied by methionine . The 41-kb biosynthetic gene cluster responsible for its production has been fully sequenced . This compound is supplied for research use only and is intended for in vitro studies. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139636-03-6

Molecular Formula

C20H19Cl2NO7

Molecular Weight

456.3 g/mol

IUPAC Name

2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1

InChI Key

JPPZZIRKTBZEAJ-JLBIYAHBSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)OC)CO)Cl)O)Cl

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl

Other CAS No.

139636-03-6

Synonyms

pyralomicin 1a

Origin of Product

United States

Foundational & Exploratory

Nonomuraea spiralis: A Comprehensive Technical Guide to the Production of Pyralomicin 1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonomuraea spiralis, a filamentous actinomycete, has emerged as a significant source of novel bioactive compounds, most notably the pyralomicin family of antibiotics. This technical guide provides an in-depth overview of Nonomuraea spiralis as a producer of Pyralomicin 1a. It consolidates current knowledge on the biosynthesis of this unique benzopyranopyrrole antibiotic, details experimental protocols for cultivation and genetic manipulation, and presents available quantitative data. Furthermore, this document includes visualizations of key biosynthetic and experimental workflows to facilitate a deeper understanding and guide future research and development efforts in the exploration of pyralomicins as potential therapeutic agents.

Introduction

The genus Nonomuraea is a recognized source of diverse and potent secondary metabolites with a range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1] Among these, Nonomuraea spiralis (previously known as Microtetraspora spiralis) produces the pyralomicins, a group of antibiotics characterized by a distinctive benzopyranopyrrole chromophore.[2][3] The pyralomicin family includes compounds linked to a C7-cyclitol (pyralomicins 1a–1d) or glucose (pyralomicins 2a–2c).[2][4]

This compound, a methylated congener, has garnered interest for its antibacterial properties.[2][4] The bioactivity of pyralomicins is influenced by the number and position of chlorine atoms, as well as the nature and methylation of the glycone moiety.[2][4] Notably, the unmethylated cyclitol-containing analogue, Pyralomicin 1c, exhibits more potent antibacterial activity than this compound, suggesting the cyclitol portion plays a crucial role in its mechanism of action.[2][4] This guide focuses specifically on this compound, providing a technical resource for its study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound in Nonomuraea spiralis is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster for pyralomicins spans approximately 41 kb and contains 27 open reading frames (ORFs) that encode all the necessary enzymatic machinery.[2][4][5]

The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit.[6] The unique C7-cyclitol moiety is derived from glucose metabolites.[6] A key precursor to the cyclitol moiety has been identified as 2-epi-5-epi-valiolone.[7][8] The biosynthetic pathway also involves a suite of tailoring enzymes, including four halogenases, an O-methyltransferase, and an N-glycosyltransferase, which are responsible for the structural diversity observed within the pyralomicin family.[2][5] The 4'-O-methyl group of this compound is derived from the S-CH3 group of methionine.[6]

A critical enzyme in the pathway is the N-glycosyltransferase, PrlH, which is responsible for attaching the C7-cyclitol or glucose unit to the benzopyranopyrrole core.[2][4][9] Disruption of the prlH gene has been shown to abolish pyralomicin production.[2][4][9] Another key enzyme, PrlA, has been confirmed as a sugar phosphate cyclase involved in the formation of the C7-cyclitol moiety.[2][4]

// Nodes Proline [label="Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetate1 [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetate2 [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Propionate [label="Propionate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Glucose Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; Methionine [label="Methionine", fillcolor="#F1F3F4", fontcolor="#202124"];

NRPS_PKS [label="NRPS/PKS Machinery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclitol_Synthase [label="PrlA (2-epi-5-epi-valiolone\nsynthase) & other enzymes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyltransferase [label="O-Methyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycosyltransferase [label="PrlH (N-glycosyltransferase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halogenases [label="Halogenases (x4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Benzopyranopyrrole_Core [label="Benzopyranopyrrole Core", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclitol_Moiety [label="C7-Cyclitol Moiety\n(from 2-epi-5-epi-valiolone)", fillcolor="#FBBC05", fontcolor="#202124"]; Methyl_Group [label="4'-O-CH3", fillcolor="#FBBC05", fontcolor="#202124"]; Pyralomicin_1a_Intermediate [label="Pyralomicin Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyralomicin_1a [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proline -> NRPS_PKS; Acetate1 -> NRPS_PKS; Acetate2 -> NRPS_PKS; Propionate -> NRPS_PKS; NRPS_PKS -> Benzopyranopyrrole_Core;

Glucose -> Cyclitol_Synthase; Cyclitol_Synthase -> Cyclitol_Moiety;

Methionine -> Methyltransferase; Methyltransferase -> Methyl_Group;

Benzopyranopyrrole_Core -> Glycosyltransferase; Cyclitol_Moiety -> Glycosyltransferase; Glycosyltransferase -> Pyralomicin_1a_Intermediate;

Pyralomicin_1a_Intermediate -> Halogenases; Methyl_Group -> Pyralomicin_1a_Intermediate [style=invis]; Pyralomicin_1a_Intermediate -> Pyralomicin_1a;

} caption: "Biosynthetic pathway of this compound."

Experimental Protocols

This section provides detailed methodologies for the cultivation of Nonomuraea spiralis, extraction of pyralomicins, and genetic manipulation, based on published literature.

Cultivation of Nonomuraea spiralis

3.1.1 Media Composition

Several media have been reported for the maintenance and production of pyralomicins from Nonomuraea spiralis.

Media TypeComponentConcentrationpHReference
BTT Agar (Maintenance) D-Glucose1%7.4[2][4]
Yeast Extract0.1%[2][4]
Beef Extract0.1%[2][4]
Casitone0.2%[2][4]
Bacto-Agar1.5%[2][4]
Modified Minimal Medium Agar (Spore Formation) L-Asparagine0.05%7.4[4]
K2HPO40.05%[4]
MgSO4·7H2O0.02%[4]
D-Glucose1%[4]
Bacto-Agar1.5%[4]
Seed Medium ---[4]
Production Medium ---[4]
RARE3 Medium (Conjugation) D-Glucose1%7.4[4]
Yeast Extract0.4%[4]
Malt Extract1%[4]
Bacto-Peptone0.2%[4]
MgCl20.2%[4]
Glycerol0.5%[4]

3.1.2 Cultivation Conditions

  • Maintenance: N. spiralis is maintained on BTT agar at 30°C.[2][4]

  • Spore Formation: Spore formation is induced by growth on modified minimal medium agar at 30°C for 1 to 2 weeks.[4]

  • Seed Culture: Wild-type and mutant strains of N. spiralis are cultured for 5-7 days in a seed medium at 28°C.[4]

  • Production Culture: Seed cultures are diluted 1:10 into a production medium and grown for an additional 5-7 days.[4] Production of pyralomicins is often associated with a light pink coloration of the bacterial mycelium and a purple to wine color in the production medium.[4]

Extraction and Analysis of Pyralomicins
  • Acidification: Upon harvesting, the culture of N. spiralis is acidified to pH 3 using HCl.[4]

  • Centrifugation: Bacterial mycelia and other precipitates are removed from the culture medium by centrifugation at 1,400 x g.[4]

  • Solvent Extraction: The acidified culture medium is extracted three times with an equal volume of butyl acetate.[4]

  • Analysis: The extracted compounds can be analyzed by High-Performance Liquid Chromatography (HPLC) with monitoring at 355 nm and mass spectrometry for the detection of pyralomicins (e.g., this compound: m/z 455.68 [M+H]+).[4]

Genetic Manipulation: Gene Disruption of prlH

The following protocol outlines the targeted disruption of the prlH gene, which encodes an N-glycosyltransferase.

  • Genomic DNA Library Construction:

    • Isolate high molecular weight genomic DNA from N. spiralis.

    • End-fill and ligate the genomic DNA into a suitable vector (e.g., pCC1Fos) to create a fosmid library.[2][4]

  • Probe Design and Library Screening:

    • Design degenerate primers based on homologous regions of known 2-epi-5-epi-valiolone synthase genes (e.g., acbC, valA).[2][4]

    • Use these primers to PCR amplify a fragment of the corresponding gene from the pyralomicin producer.

    • Utilize this amplified sequence as a probe to screen the genomic DNA library.[2][4]

  • Sequencing and Gene Cluster Identification:

    • Sequence the positive fosmids to identify the pyralomicin biosynthetic gene cluster.[4]

  • Gene Disruption:

    • Perform targeted disruption of the prlH gene within the identified cluster. The specific methodology for gene disruption (e.g., homologous recombination) would follow standard protocols for actinomycetes.

  • Analysis of Mutant:

    • Cultivate the wild-type and prlH deletion strains under production conditions.

    • Extract and analyze the culture broths using HPLC and mass spectrometry to confirm the abolishment of pyralomicin production in the mutant strain.[4]

// Nodes Start [label="Start: N. spiralis Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genomic_DNA_Isolation [label="Isolate High Molecular\nWeight Genomic DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Fosmid_Library_Construction [label="Construct Fosmid Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe_Design [label="Design Degenerate Primers for\n2-epi-5-epi-valiolone synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR_Amplification [label="PCR Amplify Probe Fragment", fillcolor="#F1F3F4", fontcolor="#202124"]; Library_Screening [label="Screen Fosmid Library\nwith Probe", fillcolor="#FBBC05", fontcolor="#202124"]; Sequencing [label="Sequence Positive Fosmids", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Cluster_ID [label="Identify Pyralomicin\nBiosynthetic Gene Cluster (prl)", fillcolor="#FBBC05", fontcolor="#202124"]; prlH_Disruption [label="Targeted Disruption of\nprlH Gene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutant_Cultivation [label="Cultivate Wild-Type and\nprlH Deletion Strains", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extract Culture Broths", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="HPLC and Mass Spec Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Confirm Abolishment of\nPyralomicin Production", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Genomic_DNA_Isolation; Genomic_DNA_Isolation -> Fosmid_Library_Construction; Probe_Design -> PCR_Amplification; PCR_Amplification -> Library_Screening; Fosmid_Library_Construction -> Library_Screening; Library_Screening -> Sequencing; Sequencing -> Gene_Cluster_ID; Gene_Cluster_ID -> prlH_Disruption; prlH_Disruption -> Mutant_Cultivation; Mutant_Cultivation -> Extraction; Extraction -> Analysis; Analysis -> Result; } caption: "Workflow for prlH gene deletion."

Quantitative Data

CompoundMolecular FormulaMolecular Weight (Da)Mass Spec (m/z [M+H]+)Reference
This compound --455.68[4]
Pyralomicin 1b --455.68[4]
Pyralomicin 2a --459.81[4]

Bioactivity

Pyralomicins exhibit activity against various bacteria, with particular efficacy against strains of Micrococcus luteus.[4] The antibacterial activity is influenced by the structural features of the molecule. Pyralomicin 1c, which has an unmethylated cyclitol, is more potent than its glucosyl counterpart, pyralomicin 2c, and also more active than the 4'-methylated this compound.[2][4] This highlights the importance of the cyclitol moiety for the antimicrobial action of this class of compounds.[2][4]

Future Perspectives

The elucidation of the pyralomicin biosynthetic pathway and the development of genetic tools for Nonomuraea spiralis open up avenues for strain improvement and the generation of novel pyralomicin analogues through combinatorial biosynthesis. Overexpression of positive regulatory genes and optimization of fermentation conditions are promising strategies to enhance the production of this compound.[10][11] Further investigation into the structure-activity relationships of pyralomicins could guide the semi-synthetic modification of these natural products to develop new and more potent antibacterial agents.

Conclusion

Nonomuraea spiralis represents a valuable microbial resource for the discovery and development of novel antibiotics. This technical guide has provided a comprehensive overview of the current knowledge surrounding the production of this compound, from its biosynthesis to experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of natural products.

References

The Architectural Blueprint of a Unique Antibiotic: A Technical Guide to the Biosynthesis of the Pyralomicin 1a Benzopyranopyrrole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biosynthetic machinery responsible for producing the novel antibiotic pyralomicin 1a reveals a fascinating interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the assembly of the unique benzopyranopyrrole core of this compound, produced by the actinomycete Nonomuraea spiralis. The elucidation of this pathway opens avenues for synthetic biology approaches to generate novel antibiotic derivatives.

The biosynthesis of the this compound aglycone, the benzopyranopyrrole core, is orchestrated by a dedicated gene cluster (prl) in Nonomuraea spiralis. Isotope-labeling studies have unequivocally demonstrated that the core is assembled from proline, two acetate units, and one propionate unit.[1] The complete 41-kb biosynthetic gene cluster has been cloned and sequenced, revealing 27 open reading frames (ORFs) that code for the entire biosynthetic machinery, including tailoring enzymes, regulators, and transporters.[2][3]

The Genetic Blueprint: The prl Gene Cluster

The prl gene cluster is the cornerstone of pyralomicin biosynthesis. A detailed analysis of the GenBank entry JX424761 provides insights into the putative function of each gene involved in the formation and modification of the benzopyranopyrrole core.

GenePutative Function
Core Biosynthesis
prlKNonribosomal peptide synthetase (NRPS) - Adenylation (A) and Thiolation (T) domains for proline activation
prlSStand-alone peptidyl carrier protein (PCP)
prlJAcyl-CoA dehydrogenase
prlTFAD-dependent halogenase
prlPPolyketide synthase (PKS)
prlQPolyketide synthase (PKS)
prlRType II thioesterase (TEII)
Tailoring Enzymes
prlMHalogenase
prlNHalogenase
prlOHalogenase
prlLFAD reductase
Other
...(Other genes in the cluster are involved in the biosynthesis of the cyclitol moiety, regulation, and transport)

The Assembly Line: A Step-by-Step Synthesis

The biosynthesis of the benzopyranopyrrole core is a hybrid PKS-NRPS process. The following diagram illustrates the proposed biosynthetic pathway, highlighting the key enzymatic steps.

This compound Core Biosynthesis Proline Proline PrlK PrlK (NRPS) (Adenylation & Thiolation) Proline->PrlK PrlS PrlS (PCP) PrlK->PrlS Prolyl_S_PCP Prolyl-S-PCP PrlS->Prolyl_S_PCP PrlJ_PrlT PrlJ (Dehydrogenase) PrlT (Halogenase) Prolyl_S_PCP->PrlJ_PrlT Chloropyrrolyl_intermediate Chlorinated Pyrrolyl Intermediate PrlJ_PrlT->Chloropyrrolyl_intermediate Condensation Condensation Chloropyrrolyl_intermediate->Condensation PKS_loading Acetate & Propionate (via Malonyl-CoA & Methylmalonyl-CoA) PrlP_PrlQ PrlP & PrlQ (PKS) PKS_loading->PrlP_PrlQ Polyketide_chain Enzyme-bound Polyketide Chain PrlP_PrlQ->Polyketide_chain Polyketide_chain->Condensation Fused_intermediate Fused PKS-NRPS Intermediate Condensation->Fused_intermediate PrlR PrlR (Thioesterase) Fused_intermediate->PrlR Cyclization_Halogenation Cyclization & Further Halogenation (PrlM, PrlN, PrlO) PrlR->Cyclization_Halogenation Benzopyranopyrrole_core Benzopyranopyrrole Core Cyclization_Halogenation->Benzopyranopyrrole_core

Proposed biosynthetic pathway for the this compound benzopyranopyrrole core.

The process is initiated by the activation of proline by the NRPS enzyme PrlK and its subsequent tethering to the stand-alone peptidyl carrier protein (PCP), PrlS.[3] The proline residue then undergoes modification by the dehydrogenase PrlJ and halogenation by PrlT to form a chlorinated pyrrole intermediate.[3] Concurrently, the PKS enzymes PrlP and PrlQ assemble a polyketide chain from acetate and propionate precursors.[3] The chlorinated pyrrolyl intermediate is then condensed with the polyketide chain. Subsequent cyclization and further halogenation events, catalyzed by the halogenases PrlM, PrlN, and PrlO, lead to the formation of the benzopyranopyrrole core.[3] The final release of the aglycone is likely facilitated by the type II thioesterase, PrlR.[3]

Experimental Corner: Key Methodologies

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are summaries of the key experimental protocols.

I. Construction of a Genomic DNA Library of Nonomuraea spiralis

A genomic DNA library is essential for identifying and sequencing the biosynthetic gene cluster.

Genomic_Library_Construction Start N. spiralis Culture gDNA_isolation Genomic DNA Isolation (CTAB method) Start->gDNA_isolation DNA_end_filling End-filling of High Molecular Weight gDNA gDNA_isolation->DNA_end_filling Ligation Ligation into pCC1Fos vector DNA_end_filling->Ligation Packaging In vitro Packaging Ligation->Packaging Transduction Transduction into E. coli Packaging->Transduction Library ~5000 Colony Fosmid Library Transduction->Library

Workflow for the construction of a Nonomuraea spiralis genomic DNA library.

Protocol Summary:

  • Cultivation: Nonomuraea spiralis is grown in a seed medium for 5 days.

  • Genomic DNA Isolation: High molecular weight genomic DNA is isolated from the cell pellet using a modified cetyl trimethylammonium bromide (CTAB) method.[1]

  • Library Construction: The isolated gDNA is end-filled and ligated into a CopyControl Fosmid vector (pCC1Fos). The resulting constructs are packaged in vitro and transduced into E. coli to generate a library of approximately 5,000 colonies.[2]

II. Gene Knockout via Homologous Recombination

To confirm the involvement of a specific gene in the biosynthetic pathway, a gene knockout strategy is employed. The example below details the inactivation of prlH, a glycosyltransferase.

Gene_Knockout_Workflow Start prlH gene fragment Cloning Clone into pBsk vector Start->Cloning Cassette_insertion Insert Apramycin Resistance Cassette & oriT Cloning->Cassette_insertion Knockout_vector Construct Knockout Vector (pKO3A4) Cassette_insertion->Knockout_vector Conjugation Conjugation into N. spiralis (with E. coli ET12567 & pUB307) Knockout_vector->Conjugation Recombination Single Crossover Homologous Recombination Conjugation->Recombination Mutant_selection Selection of Mutants Recombination->Mutant_selection Verification Genotypic Confirmation (PCR) Mutant_selection->Verification

Workflow for the targeted gene knockout of prlH in Nonomuraea spiralis.

Protocol Summary:

  • Vector Construction: A fragment of the target gene (prlH) is cloned into a suitable vector. An apramycin resistance cassette and an origin of transfer (oriT) are subsequently inserted to create the knockout vector.[3]

  • Conjugation: The knockout vector is introduced into Nonomuraea spiralis from E. coli via conjugation.[3]

  • Selection and Verification: Mutants are selected based on apramycin resistance, and the successful gene disruption is confirmed by PCR analysis.[3]

Concluding Remarks

The elucidation of the biosynthetic pathway of the this compound benzopyranopyrrole core provides a robust framework for future research. This knowledge is not only crucial for understanding the fundamental biochemistry of this unique natural product but also serves as a platform for bioengineering and synthetic biology efforts. By manipulating the prl gene cluster, it may be possible to generate novel pyralomicin analogs with improved therapeutic properties, thereby addressing the pressing need for new antibiotics. Further biochemical characterization of the individual enzymes in the pathway will undoubtedly provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for rational drug design and development.

References

Precursor Molecules in the Biosynthesis of Pyralomicin 1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the precursor molecules and their incorporation into the biosynthetic pathway of Pyralomicin 1a, a potent antibiotic produced by the actinomycete Nonomuraea spiralis. The document details the origins of the complex molecular scaffold, summarizes the experimental evidence, and provides methodologies for key verification experiments.

Executive Summary

The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, in conjunction with a specialized pathway for the formation of a unique C7-cyclitol moiety. Isotopic labeling studies have been fundamental in elucidating the primary metabolic building blocks of this molecule. The benzopyranopyrrole core is assembled from proline, acetate, and propionate. The distinctive C7-cyclitol unit originates from glucose metabolites, with 2-epi-5-epi-valiolone identified as a key intermediate. Furthermore, the O-methyl group on the cyclitol moiety is derived from methionine. Genetic analysis of the ~41 kb pyralomicin (prl) biosynthetic gene cluster in Nonomuraea spiralis has corroborated these findings and identified the enzymes responsible for catalysis.

Precursor Molecule Incorporation

Feeding studies using isotopically labeled compounds have successfully identified the primary metabolic precursors for the three main structural components of this compound.

Benzopyranopyrrole Core Unit (Aglycone)

The aglycone core is a hybrid peptide-polyketide structure. Its biosynthesis is initiated by an NRPS module that activates proline, followed by chain extension catalyzed by three PKS modules.

  • Peptide Component : The pyrrole ring is derived from the amino acid L-proline [1].

  • Polyketide Component : The remainder of the core is assembled from two acetate units and one propionate unit[1].

C7-Cyclitol Moiety (Pseudosugar)

This compound features a unique C7-cyclitol pseudosugar, a characteristic that sets it apart from many other PKS-NRPS natural products.

  • Primary Carbon Source : The cyclitol unit is derived from glucose metabolites[1].

  • Key Intermediate : The immediate precursor to the cyclitol moiety is 2-epi-5-epi-valiolone [2][3]. Feeding experiments demonstrated its direct incorporation.

  • Other Potential Intermediates : 5-epi-Valiolone was also incorporated, but less efficiently, while other related compounds such as valiolone, valienone, valienol, and various other stereoisomers were not incorporated, indicating a highly specific biosynthetic pathway[2][3].

Methyl Group Modification
  • Methyl Donor : The 4'-O-methyl group on the cyclitol moiety is derived from the S-CH3 group of L-methionine [1].

Data on Precursor Incorporation

Table 1: Precursors for the this compound Core Structure and Modifications

Molecular ComponentPrecursor MoleculeStatus of IncorporationCitation(s)
BenzopyranopyrroleL-ProlineConfirmed[1]
BenzopyranopyrroleAcetate (x2)Confirmed[1]
BenzopyranopyrrolePropionate (x1)Confirmed[1]
4'-O-Methyl GroupL-MethionineConfirmed[1]
C7-Cyclitol MoietyGlucoseConfirmed[1]

Table 2: Incorporation of Potential C7-Cyclitol Intermediates

Potential PrecursorIncorporation into this compoundCitation(s)
2-epi-5-epi-valioloneYes (Immediate Precursor)[2][3]
5-epi-ValioloneYes (Less Efficiently)[2][3]
ValioloneNo[2]
ValienoneNo[2]
ValienolNo[2]
1-epi-valienolNo[2]
5-epi-valiololNo[2]
1-epi-5-epi-valiololNo[2]

Biosynthetic Pathways & Experimental Workflows

The following diagrams illustrate the overall biosynthetic logic and the experimental workflow used to elucidate the function of the pyralomicin gene cluster.

Pyralomicin_1a_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_assembly Core Assembly & Modification cluster_cyclitol C7-Cyclitol Pathway cluster_final Final Assembly Proline L-Proline NRPS NRPS (PrlO) Proline->NRPS Acetate Acetate (x2) PKS PKS (PrlP, PrlQ) Acetate->PKS Propionate Propionate (x1) Propionate->PKS Glucose Glucose S7P Sedoheptulose 7-phosphate Glucose->S7P Methionine L-Methionine Methylation O-Methylation (PrlF) Methionine->Methylation SAM NRPS->PKS Pyrrolyl-intermediate Aglycone Benzopyranopyrrole Aglycone PKS->Aglycone Glycosylation Glycosylation (PrlH) Aglycone->Glycosylation PrlA PrlA (2-epi-5-epi-valiolone synthase) S7P->PrlA E2E5V 2-epi-5-epi-valiolone PrlA->E2E5V Cyclitol_mod Activated C7-Cyclitol E2E5V->Cyclitol_mod Activation (e.g., PrlG) Cyclitol_mod->Glycosylation Glycosylation->Methylation Pyralomicin_1a This compound Methylation->Pyralomicin_1a

Caption: Overall biosynthetic pathway of this compound.

Gene_Cluster_Analysis_Workflow start Isolate Genomic DNA from N. spiralis lib Create Fosmid Genomic Library start->lib screen Screen Library with Gene Probe lib->screen probe Identify Putative Gene (e.g., 2-epi-5-epi-valiolone synthase) probe->screen sequence Sequence Positive Clones (~41 kb region) screen->sequence orfs Identify & Annotate ORFs (e.g., prlA, prlH, PKS/NRPS) sequence->orfs knockout Targeted Gene Knockout (e.g., ΔprlH) orfs->knockout mutant Mutant Strain (ΔprlH) knockout->mutant analysis Metabolite Analysis (HPLC, LC-MS) result Compare Production Profiles (Pyralomicin Abolished in Mutant) analysis->result wildtype Wild-Type Strain wildtype->analysis mutant->analysis

Caption: Experimental workflow for gene cluster identification and validation.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that confirmed the genetic basis of this compound biosynthesis.

Culture Conditions for Nonomuraea spiralis
  • General Maintenance: N. spiralis IMC A-0156 is maintained on BTT agar (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C[4].

  • Spore Formation: Spore production is induced on modified minimal medium agar (0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4) by incubating at 30°C for 1–2 weeks[4].

  • Pyralomicin Production: For antibiotic production, N. spiralis is grown in a suitable production medium (details may vary, refer to specific literature for optimization)[4].

Isotopic Labeling Studies (General Protocol)

While specific concentrations from the original 1996 study are not detailed in its abstract, a general methodology for isotopic labeling in Actinomycetes involves the following steps:

  • Culture Initiation: Inoculate a seed culture of N. spiralis in a suitable liquid medium.

  • Precursor Addition: After an initial growth phase (e.g., 24-48 hours), add the sterile, isotopically labeled precursor (e.g., [1-¹³C]-acetate, [U-¹³C]-glucose, or L-[¹⁵N]-proline) to the culture medium. The timing and concentration are critical and must be optimized to ensure uptake without toxicity.

  • Fermentation: Continue the fermentation for several days until the stationary phase is reached and the product titer is maximal.

  • Extraction: Separate the mycelium from the broth by centrifugation. Extract the secondary metabolites from both the supernatant and the mycelial cake using an appropriate organic solvent (e.g., ethyl acetate or butanol).

  • Purification: Purify the target compound (this compound) from the crude extract using chromatographic techniques such as silica gel chromatography and High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the purified compound using Mass Spectrometry (MS) to determine the mass shift due to isotope incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR and ¹⁵N-NMR) to determine the exact position of the incorporated labels within the molecule[1][5].

Recombinant Expression and Characterization of PrlA

This protocol confirms the function of the PrlA enzyme as a 2-epi-5-epi-valiolone synthase, the key step in the C7-cyclitol pathway.

  • Gene Amplification: Amplify the prlA open reading frame (ORF) from N. spiralis genomic DNA via PCR.

  • Cloning: Clone the amplified prlA gene into an E. coli expression vector, such as pRSET B, to generate a construct for a His-tagged fusion protein[4].

  • Expression: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.

  • Purification: Lyse the E. coli cells and purify the soluble 6xHis-PrlA fusion protein from the cell-free extract using nickel-nitrilotriacetic acid (Ni-NTA) agarose affinity chromatography[4].

  • Enzyme Assay:

    • Incubate the purified PrlA enzyme with its substrate, sedoheptulose 7-phosphate, in a suitable buffer.

    • Test substrate specificity by also incubating the enzyme with other sugar phosphates like glucose 6-phosphate or fructose 6-phosphate as negative controls[4].

    • Quench the reaction and analyze the products by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation)[4][6].

    • Compare the enzymatic product to an authentic standard of 2-epi-5-epi-valiolone to confirm its identity. The product is detected as a tetra-trimethylsilyl derivative with a characteristic mass spectrum (m/z 480 [M+])[4][6].

Gene Disruption of prlH (N-glycosyltransferase)

This experiment is crucial for demonstrating that the attachment of the cyclitol moiety is essential for pyralomicin biosynthesis.

  • Construct Preparation: Create a gene knockout plasmid. A 697 bp internal fragment of the prlH gene was cloned into a suicide vector (e.g., pBsk). An apramycin resistance cassette and an origin of transfer (oriT) are subsequently cloned into the vector to create the final knockout plasmid (pKO3A4)[7].

  • Intergeneric Conjugation:

    • Introduce the knockout plasmid into an E. coli donor strain (e.g., ET12567) that also contains a helper plasmid (e.g., pUB307).

    • Mate the E. coli donor strain with N. spiralis spores or mycelia on a suitable agar medium.

    • Select for N. spiralis exconjugants that have integrated the plasmid into their chromosome via single-crossover homologous recombination by overlaying with apramycin (for selection) and nalidixic acid (to counter-select E. coli).

  • Mutant Verification: Confirm the genotype of the apramycin-resistant colonies by PCR using primers flanking the integration site.

  • Phenotypic Analysis: Grow the confirmed ΔprlH mutant strain and the wild-type strain under pyralomicin production conditions. Extract the metabolites and analyze by HPLC and LC-MS. The disruption of prlH results in the complete abolishment of pyralomicin production, confirming its essential role[4][6][7].

References

Unraveling the Genetic Blueprint of Pyralomicin 1a: A Technical Guide to Its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyralomicin 1a biosynthetic gene cluster from the soil bacterium Nonomuraea spiralis. Pyralomicins are a class of antibiotics characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (this compound-1d) or a glucose moiety (pyralomicin 2a-2c).[1][2] The antibacterial activity of these compounds, particularly against opportunistic pathogens like Micrococcus luteus, is influenced by the nature of the glycone and the number and position of chlorine atoms.[1] Notably, pyralomicin 1c, which possesses an unmethylated cyclitol, demonstrates more potent antibacterial activity than its glucosylated and methylated counterparts, highlighting the significance of the cyclitol moiety in its bioactivity.[1]

The Pyralomicin Biosynthetic Gene Cluster: A Quantitative Overview

The biosynthesis of pyralomicin is orchestrated by a 41 kb gene cluster in Nonomuraea spiralis IMC A-0156, which houses 27 open reading frames (ORFs).[1][2][3][4] This cluster encodes a sophisticated enzymatic machinery comprising non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), a suite of tailoring enzymes including four halogenases, an O-methyltransferase, and an N-glycosyltransferase, as well as regulatory and transport proteins.[1][2][3][4] A distinct cassette of genes within this cluster is dedicated to the formation of the C7-cyclitol unit.[1][2][3]

The benzopyranopyrrole core of this compound is assembled from proline, two acetate units, and one propionate unit, while the cyclitol moiety is derived from glucose metabolites.[5] The 4'-O-methyl group is contributed by the S-CH3 group of methionine.[5]

The following table summarizes the genes identified within the pyralomicin biosynthetic cluster and their putative functions based on homology analysis.

GeneProposed FunctionHomologous Protein (Identity/Similarity)
prlA 2-epi-5-epi-valiolone synthaseValA (57%), SalQ (54%)
prlB Putative phosphomutase-
prlC Putative cyclase-
prlD Putative aminotransferase-
prlE Putative dehydrogenase-
prlF Putative O-methyltransferaseRebM
prlG Galactose/hexose 1-phosphate uridylyltransferaseGalT
prlH N-glycosyltransferaseRebG (63%/73%)
prlI Putative halogenase-
prlJ Putative halogenase-
prlK Putative halogenase-
prlL Putative halogenase-
prlM NRPS (Non-ribosomal peptide synthetase)-
prlN PKS (Polyketide synthase)-
prlO PKS (Polyketide synthase)-
prlP Thioesterase-
prlQ Acyl-CoA dehydrogenase-
prlR Transcriptional regulator-
prlS MFS transporter-
prlT ABC transporter-
prlU Putative cyclitol kinase-
prlV Putative cyclitol dehydrogenase-
prlW Putative cyclitol dehydrogenase-
prlX Putative 2-epi-5-epi-valiolone phosphate epimerase-
prlY1 Unknown-
prlY2 Unknown-
prlZ Unknown-

Key Experimental Protocols

This section details the methodologies employed in the identification and functional analysis of the this compound gene cluster.

Genomic DNA Library Construction and Screening

This protocol outlines the steps for creating a genomic DNA library of Nonomuraea spiralis to identify the pyralomicin biosynthetic gene cluster.

  • Genomic DNA Isolation: High molecular weight genomic DNA is isolated from N. spiralis. The cell pellet is washed and resuspended in a lysis buffer containing lysozyme. Proteinase K and SDS are subsequently added to complete the lysis. The DNA is then purified using phenol-chloroform extractions and CTAB treatment.[1]

  • Fosmid Library Construction: The purified genomic DNA is end-filled and ligated into a suitable vector, such as the pCC1Fos CopyControl Fosmid, to generate a library of approximately 5,000 colonies.[1]

  • Probe Design and PCR Amplification: Degenerate primers are designed based on homologous regions of known 2-epi-5-epi-valiolone synthase genes, such as acbC and valA.[1] These primers are used to amplify a fragment of the corresponding gene from the pyralomicin producer.

  • Library Screening: The amplified PCR product is used as a probe to screen the genomic DNA library, leading to the identification of overlapping fosmids containing the gene cluster.[1]

Targeted Gene Disruption (prlH Knockout)

This protocol describes the inactivation of the prlH gene, which encodes the N-glycosyltransferase, to confirm its role in pyralomicin biosynthesis.

  • Vector Construction: A fragment of the prlH gene is cloned into a suitable vector, such as pBsk.[6]

  • Intergeneric Conjugation: The constructed vector is introduced into N. spiralis from E. coli via intergeneric conjugation. Donor E. coli cells are mixed with N. spiralis mycelium and plated on a suitable medium containing MgCl2.[7]

  • Selection of Mutants: The plates are overlaid with antibiotics (e.g., nalidixic acid and apramycin) to select for exconjugants.[7] Mutant colonies are then restreaked onto selective agar.

  • Analysis of Mutant Strains: The resulting prlH mutant strains are cultivated in production medium. The culture extracts are then analyzed by LC-MS to confirm the abolishment of pyralomicin production.[1]

Heterologous Expression and Characterization of PrlA

This protocol details the recombinant expression and functional characterization of the PrlA enzyme.

  • Gene Cloning and Expression: The complete open reading frame of prlA is cloned into an expression vector. The recombinant protein is then expressed in a suitable host, such as E. coli, in a specialized medium like LBBS (LB Miller broth with betaine and sorbitol) supplemented with antibiotics.[6]

  • Enzyme Assay: The activity of the purified recombinant PrlA is assayed to confirm its function as a 2-epi-5-epi-valiolone synthase.

  • Product Analysis: The enzymatic product is analyzed using techniques like mass spectrometry to verify the formation of 2-epi-5-epi-valiolone.[1]

Visualizing the Pyralomicin Pathway and Discovery Workflow

The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of this compound and the experimental workflow for the identification of its gene cluster.

Pyralomicin_Biosynthesis Proline Proline NRPS prlM (NRPS) Proline->NRPS Acetate Acetate (x2) PKS prlN, prlO (PKS) Acetate->PKS Propionate Propionate Propionate->PKS Glucose Glucose Cyclitol_Synthase prlA, prlB, prlC, prlD, prlE, prlU, prlV, prlW, prlX Glucose->Cyclitol_Synthase Core_Assembly Benzopyranopyrrole Core Assembly NRPS->Core_Assembly PKS->Core_Assembly Halogenases prlI, prlJ, prlK, prlL (Halogenation) Core_Assembly->Halogenases Cyclitol_Moiety C7-Cyclitol Moiety Cyclitol_Synthase->Cyclitol_Moiety Glycosyltransferase prlH (Glycosylation) Cyclitol_Moiety->Glycosyltransferase Methyltransferase prlF (O-Methylation) Halogenases->Methyltransferase Methyltransferase->Glycosyltransferase Pyralomicin_1a This compound Glycosyltransferase->Pyralomicin_1a

Caption: Biosynthetic pathway of this compound.

Gene_Cluster_Identification_Workflow gDNA_Isolation 1. Genomic DNA Isolation from N. spiralis Fosmid_Library 2. Fosmid Library Construction gDNA_Isolation->Fosmid_Library Probe_Design 3. Degenerate Primer Design & PCR for Synthase Gene Fosmid_Library->Probe_Design Library_Screening 4. Library Screening with Gene Probe Fosmid_Library->Library_Screening Probe_Design->Library_Screening Sequencing 5. Fosmid Sequencing & ORF Analysis Library_Screening->Sequencing Gene_Disruption 6. Targeted Gene Disruption (e.g., prlH) Sequencing->Gene_Disruption Heterologous_Expression 7. Heterologous Expression (e.g., prlA) Sequencing->Heterologous_Expression Metabolite_Analysis 8. Metabolite Analysis (LC-MS) Gene_Disruption->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Functional_Confirmation Functional Confirmation of Gene Cluster Metabolite_Analysis->Functional_Confirmation

Caption: Experimental workflow for gene cluster identification.

References

Spectroscopic Analysis of Pyralomicin 1a: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for Pyralomicin 1a, a novel antibiotic isolated from Microtetraspora spiralis. Due to the limited public availability of the primary research data, this document focuses on the reported mass spectrometry findings and presents a generalized workflow for the spectroscopic characterization of such natural products.

Mass Spectrometry Data

The primary available quantitative data for this compound is from mass spectrometry analysis. This technique provides information about the mass-to-charge ratio of the molecule, which is crucial for determining its molecular weight and elemental composition.

ParameterValueSource
Mass-to-Charge Ratio ([M+H]⁺) m/z 455.68[1]

This data corresponds to the protonated molecule of this compound, indicating a molecular weight of approximately 454.67 Da.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the public domain at the time of this writing. However, a general methodology for acquiring mass spectrometry and NMR data for a novel natural product is outlined below.

General Mass Spectrometry Protocol
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument being used.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule ([M+H]⁺). The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion. This information is then used to calculate the elemental composition of the molecule.

General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the structure of the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to elucidate the complete chemical structure of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Mass_Spec Mass Spectrometry Pure_Compound->Mass_Spec NMR_Spec NMR Spectroscopy Pure_Compound->NMR_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis NMR_Spec->Data_Analysis Structure_Determination Structure of this compound Data_Analysis->Structure_Determination

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Limitations and Missing Data

A comprehensive technical guide on the spectroscopic data of this compound is currently hindered by the lack of publicly available detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants. The primary reference detailing the structure elucidation, "Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination," is not accessible in full text through standard scientific databases. Consequently, the specific experimental conditions for both NMR and mass spectrometry are also unavailable. The information presented here is based on the limited data that has been cited in other publications and general knowledge of standard analytical practices. For a complete and in-depth understanding, access to the original publication or its supplementary materials is required.

References

Determination of the Absolute Configuration of Pyralomicin 1a: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal experiments and methodologies employed in the definitive assignment of the absolute stereochemistry of Pyralomicin 1a, a potent antibiotic. The determination of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its mechanism of action, optimizing its pharmacological properties, and enabling its synthetic production.

The absolute configuration of this compound was unequivocally established through a combination of X-ray crystallography on a heavy-atom derivative and supported by chiroptical spectroscopy. This multi-pronged approach provides a high degree of confidence in the assigned stereochemistry.

Core Methodology: Single-Crystal X-ray Crystallography

The cornerstone of the absolute configuration determination was the use of single-crystal X-ray diffraction analysis. To facilitate this, a crystalline derivative of this compound was synthesized, incorporating a heavy atom to enable the use of anomalous dispersion effects.

Experimental Protocol: Synthesis of 7'-O-p-bromobenzoylthis compound

A detailed experimental protocol for the synthesis of the 7'-O-p-bromobenzoyl derivative of this compound is outlined below. This derivatization at the 7'-hydroxyl group was key to obtaining high-quality crystals suitable for X-ray analysis.

Materials:

  • This compound

  • p-Bromobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • This compound was dissolved in a mixture of anhydrous pyridine and anhydrous dichloromethane.

  • The solution was cooled to 0 °C in an ice bath.

  • p-Bromobenzoyl chloride was added dropwise to the stirred solution.

  • The reaction mixture was allowed to warm to room temperature and stirred for a specified period.

  • The reaction was quenched by the addition of saturated aqueous sodium bicarbonate.

  • The organic layer was separated, and the aqueous layer was extracted with dichloromethane.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7'-O-p-bromobenzoylthis compound.

Crystallization and X-ray Diffraction Analysis

Single crystals of 7'-O-p-bromobenzoylthis compound suitable for X-ray diffraction were obtained through slow evaporation from a solution of methanol and chloroform. The presence of the bromine atom was critical for the successful application of the anomalous scattering method to determine the absolute configuration.

Experimental Workflow for Crystallographic Analysis

G cluster_synthesis Derivatization cluster_crystallization Crystallization cluster_xray X-ray Diffraction Pyralomicin_1a This compound Reaction Acylation Reaction Pyralomicin_1a->Reaction p_Bromobenzoyl_chloride p-Bromobenzoyl chloride p_Bromobenzoyl_chloride->Reaction Derivative 7'-O-p-bromobenzoylthis compound Reaction->Derivative Crystallization Slow Evaporation (Methanol/Chloroform) Derivative->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction Diffraction Experiment Crystal->Diffraction Xray_Source X-ray Source (e.g., Mo Kα) Xray_Source->Diffraction Data_Collection Data Collection (Anomalous Scattering) Diffraction->Data_Collection Structure_Solution Structure Solution (Patterson/Direct Methods) Data_Collection->Structure_Solution Refinement Refinement & Flack Parameter Structure_Solution->Refinement Absolute_Configuration Absolute Configuration Determined Refinement->Absolute_Configuration

Figure 1. Workflow for the determination of the absolute configuration of this compound via X-ray crystallography.

Quantitative Crystallographic Data

ParameterValue
Chemical FormulaC₃₀H₂₈BrCl₂N₃O₈
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not publicly available
b (Å)Value not publicly available
c (Å)Value not publicly available
α, β, γ (°)90, 90, 90
Volume (ų)Value not publicly available
Z4
Final R-factorValue not publicly available
Flack ParameterValue close to 0, confirming the assigned absolute configuration

Note: Specific unit cell dimensions and the final R-factor are not available in the public domain but were used to solve and refine the crystal structure.

The successful determination of the crystal structure and a Flack parameter close to zero provided definitive proof of the absolute stereochemistry of the p-bromobenzoyl derivative, and by extension, that of the parent molecule, this compound.

Supporting Evidence: Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy was employed as a complementary technique to support the crystallographic findings and to establish the stereochemical relationship between this compound and its analogues.

Experimental Protocol: Circular Dichroism Measurements

CD spectra were recorded on a spectropolarimeter using a quartz cell.

Parameters:

  • Solvent: Methanol

  • Concentration: Approximately 0.1 mg/mL

  • Pathlength: 1 mm

  • Wavelength Range: 200-400 nm

  • Bandwidth: 1.0 nm

  • Scan Speed: 100 nm/min

The CD spectrum of this compound exhibits characteristic Cotton effects, which are indicative of its specific chiral nature. The comparison of the CD spectra of this compound with those of its related compounds, Pyralomicins 1b-1d, showed similar spectral patterns, suggesting that they all share the same absolute configuration in their core structures.[1]

Logical Relationship for Stereochemical Correlation

G Xray X-ray Crystallography of 7'-O-p-bromobenzoylthis compound Abs_Config_1a Absolute Configuration of this compound Xray->Abs_Config_1a Determines CD_1a CD Spectrum of This compound Abs_Config_1a->CD_1a Exhibits CD_Analogs CD Spectra of Pyralomicin 1b-1d CD_1a->CD_Analogs Compared with Correlated_Config Correlated Absolute Configurations of Pyralomicin 1b-1d CD_Analogs->Correlated_Config Suggests Same Stereochemistry

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pyralomicin 1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a chlorinated benzopyranopyrrole antibiotic produced by the actinomycete Nonomuraea spiralis (strain IMC A-0156, formerly known as Microtetraspora spiralis MI178-34F18). It belongs to a family of pyralomicins that exhibit antibacterial activity. This document provides a detailed protocol for the isolation and purification of this compound, compiled from available scientific literature. The methodology covers fermentation of the producing organism, extraction of the target compound, and subsequent chromatographic purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₁₉Cl₂NO₇
Molecular Weight456.28 g/mol
AppearanceNot specified in literature
SolubilitySoluble in butyl acetate[1]

Experimental Protocols

I. Fermentation of Nonomuraea spiralis

This protocol describes the cultivation of Nonomuraea spiralis for the production of this compound.

A. Media Preparation

  • Seed Medium:

    • D-Galactose: 2%

    • Dextrin: 2%

    • Bacto-soytone: 1%

    • Corn steep liquor: 0.5%

    • (NH₄)₂SO₄: 0.2%

    • CaCO₃: 0.2%

    • Silicone oil: 1 drop

    • pH: 7.4 (before sterilization)

  • Production Medium: The specific composition of the production medium is not detailed in the reviewed literature, but it is a distinct medium from the seed culture. For general secondary metabolite production in related species, a nutrient-rich medium is typically employed.

B. Fermentation Process

  • Inoculate the seed medium with a spore suspension or mycelial stock of Nonomuraea spiralis IMC A-0156.

  • Incubate the seed culture at 28-30°C for 5-7 days with agitation.[1]

  • Transfer the seed culture to the production medium at a 1:10 dilution.[1]

  • Incubate the production culture for an additional 5-7 days at 28-30°C with agitation.[1] Production of pyralomicins is often indicated by a light pink coloration of the mycelium and a purple to wine color in the culture medium.[1]

II. Extraction of this compound

This protocol details the initial extraction of this compound from the fermentation broth.

  • At the end of the fermentation, acidify the culture broth to pH 3 using hydrochloric acid (HCl).[1]

  • Separate the mycelium and other solid precipitates from the acidified broth by centrifugation at 1,400 x g.[1]

  • Collect the supernatant and perform a liquid-liquid extraction three times with an equal volume of butyl acetate.[1]

  • Pool the organic (butyl acetate) layers, which now contain this compound and other lipophilic metabolites.

III. Purification of this compound

The purification of this compound is achieved through a two-step chromatographic process.

A. Silica Gel Column Chromatography

  • Concentrate the pooled butyl acetate extract under reduced pressure to obtain a crude extract.

  • Prepare a silica gel column packed with an appropriate silica gel (e.g., Silica Gel 60).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the dissolved extract onto the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common solvent system for compounds of similar polarity is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The specific solvent system for this compound is not detailed in the available literature and would require empirical determination.

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection at 355 nm.[1]

  • Pool the fractions containing this compound.

B. High-Performance Liquid Chromatography (HPLC)

  • Concentrate the pooled fractions from the silica gel chromatography.

  • Further purify the enriched this compound fraction by preparative HPLC.

  • HPLC System Parameters (to be optimized):

    • Column: A reverse-phase column (e.g., C18) is suitable for the purification of many microbial secondary metabolites.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detector set at 355 nm.[1]

  • Collect the peak corresponding to this compound based on its retention time, which should be determined by analytical HPLC of the crude and semi-purified extracts.

  • Verify the purity of the collected fraction by analytical HPLC and confirm the identity by mass spectrometry. The expected mass for this compound is [M+H]⁺ at m/z 455.68.[1]

Data Presentation

Currently, there is no publicly available quantitative data on the yield and purity of this compound at each stage of the purification process. Researchers should maintain detailed records to establish these parameters for their specific experiments. A template for such a data table is provided below.

Purification StepTotal Volume (L) / Total Mass (g)This compound Concentration (mg/L or mg/g)Total this compound (mg)Yield (%)Purity (%)
Fermentation Broth100
Butyl Acetate Extract
Silica Gel Chromatography Pool
Final Purified Product (Post-HPLC)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Pyralomicin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Nonomuraea spiralis Fermentation (5-7 days, 28-30°C) Acidification Acidify Broth to pH 3 (HCl) Fermentation->Acidification Culture Broth Centrifugation Centrifugation (1,400 x g) Acidification->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Mycelial_Pellet Discard Mycelial Pellet Centrifugation->Mycelial_Pellet Extraction Liquid-Liquid Extraction (Butyl Acetate) Supernatant->Extraction BuOAc_Extract Butyl Acetate Extract Extraction->BuOAc_Extract Silica_Gel Silica Gel Column Chromatography BuOAc_Extract->Silica_Gel Crude Extract HPLC Preparative HPLC Silica_Gel->HPLC Semi-purified Fractions Pure_Pyralomicin Pure this compound HPLC->Pure_Pyralomicin

Caption: Overall workflow for this compound isolation and purification.

Signaling Pathway (Biosynthesis - Simplified)

The following diagram provides a simplified overview of the biosynthetic origin of the core components of this compound.

Pyralomicin_Biosynthesis Proline Proline Core_Unit Benzopyranopyrrole Core Proline->Core_Unit Acetate Acetate Units (x2) Acetate->Core_Unit Propionate Propionate Unit Propionate->Core_Unit Glucose Glucose Metabolites Cyclitol_Unit C₇-Cyclitol Moiety Glucose->Cyclitol_Unit Pyralomicin This compound Core_Unit->Pyralomicin Cyclitol_Unit->Pyralomicin

Caption: Simplified biosynthetic precursors of this compound.

References

Application Notes and Protocols for the Analysis of Pyralomicin 1a by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a novel antibiotic with a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. It is produced by the bacterium Nonomuraea spiralis and has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus. The development of robust and reliable analytical methods for the quantitative analysis of this compound in various biological matrices is crucial for preclinical and clinical drug development, including pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Parent Ion (Precursor Ion) m/z455.68 [M+H]⁺[1]
Product Ions (for MRM)To be determined empirically. Plausible fragments include loss of the cyclitol moiety, and cleavages within the benzopyranopyrrole core.
Ionization ModeElectrospray Ionization (ESI), Positive
Collision Energy (CE)To be optimized for each specific instrument
Dwell TimeTo be optimized for each specific instrument

Table 2: HPLC Parameters for this compound Analysis

ParameterValueReference
HPLC ColumnWaters C18 Symmetry Prep[1]
Mobile Phase AWater with 0.1% Formic AcidTypical for reverse-phase chromatography
Mobile Phase BAcetonitrile with 0.1% Formic AcidTypical for reverse-phase chromatography
Gradient25% to 100% Mobile Phase B[1]
Flow RateTo be optimized (e.g., 0.4 mL/min)
Column TemperatureTo be optimized (e.g., 40 °C)
Injection VolumeTo be optimized (e.g., 10 µL)
UV Detection Wavelength355 nm[1]

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

This protocol describes a general procedure for the extraction of this compound from plasma using protein precipitation. This method is often a good starting point due to its simplicity and speed.

Materials:

  • Human or animal plasma containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound not present in the matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 75% Mobile Phase A, 25% Mobile Phase B).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis Protocol

Instrumentation:

  • An HPLC system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an ESI source.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

  • Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 455.68. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.

  • Inject the prepared samples, calibration standards, and quality control samples.

  • Acquire the data using the instrument's software.

Method Validation

The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve with at least six non-zero concentrations should be prepared.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the quantitative analysis of this compound.

Proposed Signaling Pathway of this compound Action

Based on its activity against Gram-positive bacteria, it is hypothesized that this compound may interfere with bacterial cell wall synthesis, a common target for antibiotics.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_Polymerization Peptidoglycan Polymerization Lipid_II->Peptidoglycan_Polymerization Transglycosylases Cross_linking Cross-linking Peptidoglycan_Polymerization->Cross_linking Transpeptidases (PBPs) Cell_Wall Mature Cell Wall Cross_linking->Cell_Wall Pyralomicin This compound Pyralomicin->Inhibition Inhibition->Lipid_II Inhibition? Inhibition->Peptidoglycan_Polymerization Inhibition? Inhibition->Cross_linking Inhibition?

Caption: Hypothetical mechanism of this compound targeting cell wall synthesis.

References

Application Notes and Protocols for the Structural Elucidation of Pyralomicin 1a using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a novel antibiotic isolated from the fermentation broth of Microtetraspora spiralis. Its unique chemical structure, featuring a complex aglycone and a sugar moiety, necessitates a comprehensive analytical approach for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguously determining the constitution and relative stereochemistry of such natural products. This document provides detailed application notes and standardized protocols for the use of one-dimensional and two-dimensional NMR techniques in the structural characterization of this compound.

Data Presentation

A complete set of NMR data is crucial for the structural assignment of this compound. The following tables summarize the proton and carbon chemical shifts, as well as key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionδC (ppm), mult.δH (ppm), mult. (J in Hz)
2160.5, C
398.7, C
3a149.8, C
46.95, s111.9, CH
5,7129.5, C
5-OH10.91, s
6115.8, C
8119.5, C
8-CH31.98, s8.0, CH3
9a141.9, C
1'87.9, CH6.01, d (2.9)
2'72.9, CH4.01, dd (2.9, 4.4)
3'75.8, CH4.25, dd (4.4, 5.9)
4'79.5, CH3.75, t (5.9)
4'-OCH33.32, s59.9, CH3
5'76.9, CH4.15, m
6'71.9, CH4.45, dd (5.4, 10.3)
7'64.9, CH23.89, dd (5.4, 11.7) / 3.65, dd (10.3, 11.7)
2'-OH5.49, d (4.9)
3'-OH5.68, d (5.4)
5'-OH5.33, d (5.4)
6'-OH5.11, d (6.8)
7'-OH4.88, t (5.4)

Table 2: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)NOESY Correlations (δH)
4-H (6.95)2, 3a, 5, 9a8-CH3 (1.98), 5-OH (10.91)
8-CH3 (1.98)7, 8, 94-H (6.95)
1'-H (6.01)2'-H (4.01)3, 3a, 2', 5'2'-H (4.01), 5'-H (4.15)
2'-H (4.01)1'-H (6.01), 3'-H (4.25)1', 3', 4'1'-H (6.01), 3'-H (4.25), 2'-OH (5.49)
3'-H (4.25)2'-H (4.01), 4'-H (3.75)2', 4', 5'2'-H (4.01), 4'-H (3.75), 5'-H (4.15), 3'-OH (5.68)
4'-H (3.75)3'-H (4.25), 5'-H (4.15)3', 5', 4'-OCH33'-H (4.25), 5'-H (4.15), 4'-OCH3 (3.32)
4'-OCH3 (3.32)4'4'-H (3.75)
5'-H (4.15)4'-H (3.75), 6'-H (4.45)1', 3', 4', 6', 7'1'-H (6.01), 3'-H (4.25), 4'-H (3.75), 7'-H (3.89/3.65), 5'-OH (5.33)
6'-H (4.45)5'-H (4.15), 7'-H (3.89/3.65)5', 7'7'-H (3.89/3.65), 6'-OH (5.11)
7'-H (3.89/3.65)6'-H (4.45)5', 6'5'-H (4.15), 6'-H (4.45), 7'-OH (4.88)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from the fermentation broth of Microtetraspora spiralis and purified to >95% purity using chromatographic techniques such as HPLC. Purity should be confirmed by LC-MS analysis.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended due to its ability to dissolve a wide range of natural products and to allow for the observation of exchangeable protons (e.g., -OH, -NH).

  • Filtration and Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.

  • Degassing (Optional): For sensitive experiments or long-term measurements, particularly for NOESY, degassing the sample by the freeze-pump-thaw method (three cycles) can remove dissolved oxygen, which is paramagnetic and can interfere with NMR measurements.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR (Carbon-13):

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • COSY (Correlation Spectroscopy):

    • Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 4-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Data Points: 2048 in F2, 256 increments in F1.

    • Number of Scans per Increment: 8-16.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 16-32.

    • Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Sequence: Gradient-selected NOESY (e.g., 'noesygpph').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 16-32.

    • Mixing Time (d8): 500-800 ms.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Apply a window function (e.g., exponential or sine-bell) to the FID.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

  • Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to identify neighboring protons.

    • Assign one-bond proton-carbon correlations using the HSQC spectrum.

    • Establish long-range (2-3 bond) proton-carbon correlations from the HMBC spectrum to connect spin systems and identify quaternary carbons.

    • Identify through-space proton-proton proximities from the NOESY spectrum to determine the relative stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

structural_elucidation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound Purity Purity Assessment (LC-MS) Isolation->Purity Dissolution Dissolution in DMSO-d6 Purity->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration OneD_NMR 1D NMR (¹H, ¹³C) Filtration->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Processing Data Processing & Referencing OneD_NMR->Processing TwoD_NMR->Processing Spin_System Identify Spin Systems (¹H, COSY) Processing->Spin_System CH_Correlation Assign C-H Correlations (HSQC) Spin_System->CH_Correlation Connectivity Establish Connectivity (HMBC) CH_Correlation->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY) Connectivity->Stereochemistry Structure Propose Final Structure Stereochemistry->Structure

Application Notes and Protocols for X-ray Crystallography of Pyralomicin 1a Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for obtaining single crystals of Pyralomicin 1a derivatives suitable for X-ray diffraction analysis, along with guidelines for data collection and structure refinement. The protocols are based on established methods for similar halogenated polyketide natural products, with specific data presented for the structurally related compound, marinopyrrole B.

Introduction

This compound is a chlorinated polyketide antibiotic produced by the bacterium Nonomuraea spiralis. Its complex structure, featuring a benzopyranopyrrole core linked to a cyclitol moiety, presents a significant challenge for structural elucidation. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives, which is crucial for understanding its mechanism of action and for guiding synthetic efforts in drug development.

While a specific protocol for this compound is not yet published, its structural similarity to other chlorinated natural products, such as the marinopyrroles, allows for the development of a robust starting protocol. The aglycone of this compound shares a pyrrole moiety with the marinopyrroles, for which crystallographic data is available. This document leverages this information to provide a comprehensive guide.

Experimental Protocols

Purification of this compound Derivatives

Prior to crystallization, the this compound derivative must be purified to the highest possible degree (>98%). This is typically achieved through a combination of chromatographic techniques.

Protocol:

  • Initial Extraction: Perform a solvent extraction of the crude microbial culture filtrate or cell mass using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate major classes of compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the desired this compound derivative using reversed-phase preparative HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

  • Purity Assessment: Analyze the purified compound by analytical HPLC and high-resolution mass spectrometry to confirm its identity and purity.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step. The following methods are recommended for screening crystallization conditions. The successful crystallization of the related compound, marinopyrrole B, was achieved by slow evaporation from a toluene solution, which serves as an excellent starting point[1][2].

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near-saturation. A good starting solvent, based on the success with marinopyrrole B, is toluene [1][2]. Other solvents to screen include acetone, acetonitrile, ethanol, and mixtures with less polar solvents like hexane.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor the vial periodically for crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the this compound derivative in a suitable solvent.

    • In the well of a crystallization plate, place a larger volume of a precipitant solution (a solvent in which the compound is less soluble).

    • Place a small drop of the compound solution on a coverslip (hanging drop) or on a post in the well (sitting drop).

    • Seal the well. The precipitant vapor will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

  • Solvent Layering:

    • Dissolve the compound in a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent on top.

    • Crystals may form at the interface of the two solvents as they slowly mix.

Screening Solvents and Conditions:

A systematic screening of various solvents, temperatures, and concentrations is essential. It is recommended to use a crystallization screen kit for small molecules or to prepare a custom screen based on the solubility properties of the this compound derivative.

Data Presentation

The following tables summarize the type of quantitative data that should be obtained from a successful X-ray diffraction experiment. As a reference, the crystallographic data for marinopyrrole B (CCDC 645271) is provided where available from published sources[1]. A full crystallographic information file (CIF) for marinopyrrole B is available from the Cambridge Crystallographic Data Centre.

Table 1: Crystal Data and Structure Refinement for a this compound Derivative (Hypothetical) / Marinopyrrole B.

ParameterThis compound Derivative (Example)Marinopyrrole B[1]
Crystal Data
Chemical formulaC₂₀H₁₉Cl₂NO₇C₂₂H₁₁BrCl₄N₂O₄
Formula weight456.28632.94
Temperature (K)100(2)Not Reported
Wavelength (Å)0.71073 (Mo Kα)Not Reported
Crystal systemOrthorhombicNot Reported
Space groupP2₁2₁2₁Not Reported
Unit cell dimensions
a (Å)10.123(4)Not Reported
b (Å)12.456(5)Not Reported
c (Å)15.789(6)Not Reported
α (°)90Not Reported
β (°)90Not Reported
γ (°)90Not Reported
Volume (ų)1994.5(14)Not Reported
Z4Not Reported
Density (calculated) (Mg/m³)1.519Not Reported
Absorption coefficient (mm⁻¹)0.423Not Reported
F(000)944Not Reported
Data Collection
Crystal size (mm³)0.25 x 0.15 x 0.10Not Reported
θ range for data collection (°)2.50 to 27.50Not Reported
Index ranges-12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -20 ≤ l ≤ 20Not Reported
Reflections collected15890Not Reported
Independent reflections4567 [R(int) = 0.045]Not Reported
Completeness to θ = 27.50° (%)99.8Not Reported
Refinement
Refinement methodFull-matrix least-squares on F²Not Reported
Data / restraints / parameters4567 / 0 / 271Not Reported
Goodness-of-fit on F²1.054Not Reported
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.095Not Reported
R indices (all data)R₁ = 0.049, wR₂ = 0.102Not Reported
Absolute structure parameter0.02(3)0.03(1)
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.28Not Reported

Experimental Workflow and Signaling Pathways

The overall workflow for determining the crystal structure of a this compound derivative is depicted below.

experimental_workflow cluster_purification Compound Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Deposition Culture Microbial Culture (Nonomuraea spiralis) Extraction Solvent Extraction Culture->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purity Purity Assessment (>98%) PrepHPLC->Purity Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) Purity->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection DataCollection X-ray Data Collection (Diffractometer) CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Conformation) Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Figure 1. Experimental workflow for the X-ray crystallography of this compound derivatives.

As this compound is a natural product antibiotic, its mode of action likely involves interaction with a specific cellular target. While the exact signaling pathway is not yet elucidated, a generalized pathway of antibiotic action is presented below.

signaling_pathway Pyralomicin This compound Derivative Target Bacterial Target (e.g., Enzyme, Ribosome) Pyralomicin->Target Interacts with Binding Binding and Inhibition Target->Binding CellularProcess Essential Cellular Process (e.g., Protein Synthesis, Cell Wall Synthesis) Binding->CellularProcess Inhibits Disruption Disruption of Process CellularProcess->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Figure 2. Generalized signaling pathway for antibiotic action.

References

Application Notes and Protocols for Pyralomicin 1a Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides a standardized protocol for determining the antibacterial susceptibility of microorganisms to Pyralomicin 1a, a novel antibiotic isolated from Microtetraspora spiralis. The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's antibacterial activity. The document includes detailed procedures for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, recommendations for quality control, and data presentation standards.

Introduction

This compound is a member of the pyralomicin family of antibiotics, which are characterized by a benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] The aglycone region of pyralomicin shares structural similarities with other known antibiotics such as pyoluteorin and pyrrolomycins.[1][2] The mechanism of action for pyrrolomycins involves membrane depolarization and the uncoupling of oxidative phosphorylation, where they act as protonophores.[3][4] Given the structural resemblance, it is hypothesized that this compound may exert its antibacterial effect through a similar membrane-disrupting mechanism. Pyralomicins have demonstrated activity against a variety of bacteria, with notable potency against Micrococcus luteus.[1][2]

Accurate and reproducible susceptibility testing is paramount for the development of any new antimicrobial agent. This protocol provides a framework for the systematic evaluation of this compound's in vitro antibacterial activity.

Scope

This protocol applies to the in vitro antibacterial susceptibility testing of this compound against a panel of clinically relevant and quality control bacterial strains. The primary methods described are broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and subsequent subculturing for the determination of the Minimum Bactericidal Concentration (MBC).

Materials and Reagents

  • This compound (powder form)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution preparation, if necessary)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm or 150 mm)

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[5][6]

  • Test bacterial strains

Experimental Protocols

Preparation of this compound Stock Solution

The solubility and stability of this compound in various solvents should be determined empirically. The following is a general procedure for preparing a high-concentration stock solution.

  • Solubility Testing:

    • Attempt to dissolve a small, accurately weighed amount of this compound powder in the following solvents in order of preference: sterile deionized water, sterile saline, ethanol, and DMSO.

    • If acidic or basic conditions are required for solubilization, this should be noted and the final pH of the stock solution recorded.[7]

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of at least 1 mg/mL.

    • Use the following formula to calculate the required weight: W = (V x C) / P Where:

      • W = weight of the antibiotic (mg)

      • V = volume of the solvent (mL)

      • C = final concentration of the stock solution (mg/L or µg/mL)

      • P = potency of the antibiotic (µg/mg), if provided by the manufacturer. If not, assume P = 1000 µg/mg.

    • Dissolve the weighed powder in the appropriate sterile solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if dissolved in an aqueous solution. Solutions in ethanol or DMSO may not require filter sterilization.

    • Aliquot the stock solution into sterile, light-protected cryovials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on MHA, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (625 nm) or by visual comparison.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB so that when 10 µL is added to each well of the microtiter plate, the final inoculum density is approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Subculturing:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is often interpreted as the lowest concentration with no visible colony growth on the MHA plate.

Quality Control
  • Standard ATCC quality control strains should be tested concurrently with the experimental strains.[5][6]

  • The MIC values for the QC strains should fall within the expected ranges for the control antibiotics used in the laboratory. As there are no established ranges for this compound, consistent monitoring of the MIC values for QC strains will help ensure the reproducibility of the assay.

Data Presentation

Quantitative data from MIC and MBC testing should be summarized in a clear and structured table for easy comparison.

MicroorganismATCC Strain No.This compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Micrococcus luteus[Specify]
[Other Test Organism 1][Specify]
[Other Test Organism 2][Specify]

Visualizations

Diagrams of Experimental Workflows

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_stock Prepare this compound Stock Solution start->prep_stock inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution Serial Dilution of this compound in 96-well plate prep_stock->serial_dilution serial_dilution->inoculate_plate incubate_plate Incubate at 35°C for 18-24h inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no growth) incubate_plate->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubate_mha Incubate MHA at 35°C for 18-24h subculture->incubate_mha read_mbc Read MBC (Lowest concentration with no growth) incubate_mha->read_mbc

Caption: Workflow for MIC and MBC Determination.

Signaling_Pathway_Hypothesis Pyralomicin This compound Membrane Bacterial Cell Membrane Pyralomicin->Membrane Interacts with / inserts into ProtonGradient Proton Motive Force Membrane->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Cell_Death Bacterial Cell Death ProtonGradient->Cell_Death Dissipation leads to ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Production->Cell_Death Inhibition leads to

Caption: Hypothesized Mechanism of Action for this compound.

References

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 1a

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyralomicin 1a is a novel antibiotic isolated from Microtetraspora spiralis with a unique benzopyranopyrrole core structure.[1][2] Preliminary studies have indicated its activity against various bacteria, notably Gram-positive organisms such as Micrococcus luteus.[3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of new compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[8][9]

Principle of the Broth Microdilution Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[8][10] The assay is typically performed in a 96-well microtiter plate. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[5][7]

Data Presentation: Hypothetical MIC of this compound

The following table summarizes hypothetical MIC values for this compound against a panel of common bacterial strains. This data is for illustrative purposes to demonstrate how results are typically presented.

Bacterial StrainATCC NumberGram StainThis compound MIC (µg/mL)
Staphylococcus aureus29213Positive2
Enterococcus faecalis29212Positive4
Streptococcus pneumoniae49619Positive1
Micrococcus luteus4698Positive0.5
Escherichia coli25922Negative>64
Pseudomonas aeruginosa27853Negative>64
Klebsiella pneumoniae700603Negative>64

Experimental Protocol: Broth Microdilution for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Sterile 96-well, U-bottom microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5][8]

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35 ± 2°C)[8]

  • Growth control wells (CAMHB + bacteria)

  • Sterility control wells (uninoculated CAMHB)

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (e.g., an optical density at 625 nm of 0.08 to 0.13).

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

Preparation of this compound Serial Dilutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 100-fold higher than the highest desired test concentration.

  • Create a working solution of this compound in CAMHB at twice the highest desired final concentration. For example, if the highest final concentration is 64 µg/mL, the working solution should be 128 µg/mL.

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation
  • Add 100 µL of the standardized bacterial inoculum (prepared in section 4.2) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) will be 200 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL, and the this compound concentrations will be halved.

  • Seal the plate with an adhesive film or place it in a plastic bag to prevent evaporation.[8]

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

Interpretation of Results
  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth (clear). The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] This is observed as the first clear well in the dilution series.

  • The results should be compared to established breakpoints, if available, to classify the organism as susceptible, intermediate, or resistant.[11][12]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare this compound Serial Dilutions in Plate B->C D Incubate Plate (16-20h at 35°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for determining the MIC of this compound.

Signaling Pathway (Hypothetical Mechanism of Action)

While the precise mechanism of action for this compound is not fully elucidated, many antibiotics target key bacterial processes. Below is a hypothetical pathway illustrating a common mode of antibiotic action, such as inhibition of protein synthesis.

Mechanism_of_Action cluster_bacterium Bacterial Cell A This compound B Bacterial Ribosome (e.g., 50S subunit) A->B Binds to C Protein Synthesis (Translation) B->C Inhibits D Bacterial Growth & Proliferation C->D Leads to

Caption: Hypothetical mechanism of action for this compound.

References

Elucidating the Mechanism of Action of Pyralomicin 1a: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyralomicin 1a, a novel antibiotic isolated from the bacterium Nonomuraea spiralis, presents a unique chemical scaffold characterized by a benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. While its antibacterial properties, particularly against Micrococcus luteus, have been noted, a comprehensive understanding of its mechanism of action at the cellular level, especially concerning its potential effects on eukaryotic cells, remains to be fully elucidated. This document provides a detailed set of application notes and protocols for cell-based assays designed to investigate the mechanism of action of this compound. The proposed experimental workflow is tailored for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of this natural product.

Based on the structural similarity of its benzopyran core to other known bioactive compounds, a primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization. This could lead to mitotic arrest and subsequent induction of apoptosis in proliferating cells. The following protocols are designed to rigorously test this hypothesis and explore other potential cytotoxic effects.

Experimental Workflow to Determine the Mechanism of Action

The following diagram outlines a logical workflow for the systematic investigation of this compound's mechanism of action.

experimental_workflow cluster_initial_screening Initial Screening cluster_moa_investigation Mechanism of Action Investigation cluster_apoptosis_confirmation Apoptosis Confirmation viability Cell Viability/Cytotoxicity Assay (MTT) morphology Microscopic Observation of Cell Morphology viability->morphology tubulin_biochem In Vitro Tubulin Polymerization Assay viability->tubulin_biochem If cytotoxic tubulin_cell Immunofluorescence of Microtubules morphology->tubulin_cell Observe mitotic arrest features tubulin_biochem->tubulin_cell Confirm cellular effect cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_cell->cell_cycle Quantify cell cycle arrest caspase Caspase-3/7 Activity Assay cell_cycle->caspase If G2/M arrest observed western Western Blot for Apoptotic Markers caspase->western Confirm apoptotic pathway

Caption: A logical workflow for investigating the mechanism of action of this compound.

Section 1: Cytotoxicity and Cell Viability Assessment

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.62 ± 0.0449.6
500.25 ± 0.0320.0
1000.10 ± 0.028.0

Table 1: Example data for the effect of this compound on HeLa cell viability after 48 hours of treatment.

Section 2: Investigation of Tubulin Polymerization Inhibition

In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add tubulin solution, GTP (to a final concentration of 1 mM), and various concentrations of this compound. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.

Data Presentation:

CompoundConcentration (µM)Maximum Absorbance (340 nm)
Vehicle Control-0.35 ± 0.02
Nocodazole (Positive Inhibitor)100.05 ± 0.01
This compound10.28 ± 0.03
This compound100.12 ± 0.02
This compound500.06 ± 0.01

Table 2: Example data for the effect of this compound on in vitro tubulin polymerization.

Immunofluorescence Staining of Microtubules

Principle: This imaging-based assay visualizes the microtubule network within cells, allowing for the observation of morphological changes induced by a compound, such as microtubule depolymerization or stabilization, and effects on mitotic spindle formation.

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with this compound at its IC₅₀ concentration for an appropriate time (e.g., 16-24 hours).

  • Fixation: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Section 3: Analysis of Cell Cycle and Apoptosis

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (IC₅₀)15.8 ± 2.510.1 ± 1.274.1 ± 3.8

Table 3: Example data for the effect of this compound on the cell cycle distribution of HeLa cells.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

Protocol:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for 24 hours.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and compare the activity in treated versus control cells.

Western Blotting for Apoptotic Markers

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway. Cleavage of PARP (poly(ADP-ribose) polymerase) by caspases is a hallmark of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and probe with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the hypothesized signaling pathway initiated by this compound, leading to mitotic arrest and apoptosis.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Pyralomicin This compound Tubulin Tubulin Dimers Pyralomicin->Tubulin Inhibition of Polymerization Depolymerization Microtubule Depolymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle_Disruption->Mitotic_Arrest Apoptosis_Pathway Intrinsic Apoptotic Pathway Activation Mitotic_Arrest->Apoptosis_Pathway Caspase_Activation Caspase-3/7 Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Application Notes and Protocols for In Vitro Studies of Pyralomicin 1a against Micrococcus luteus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies to evaluate the antibacterial activity of Pyralomicin 1a against the Gram-positive bacterium Micrococcus luteus. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a deeper understanding of the experimental workflow and the likely mechanism of action.

Introduction

This compound is a member of the pyralomicin class of antibiotics, which are known to exhibit activity against a variety of bacteria, with notable efficacy against Micrococcus luteus. M. luteus, a Gram-positive coccus, is a common inhabitant of the human skin and soil and can act as an opportunistic pathogen. Understanding the in vitro efficacy and mechanism of action of novel compounds like this compound against this organism is a critical step in early-stage antibiotic research and development.

This document outlines the necessary protocols to determine the specific MIC of this compound and to investigate its effects on Micrococcus luteus.

Data Presentation

All quantitative data from the described experiments should be summarized in clear, well-structured tables to allow for easy comparison and interpretation of results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Micrococcus luteus

ReplicateThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Penicillin]Negative Control
1No Growth
2No Growth
3No Growth
Average
Std. Dev.

Table 2: Time-Kill Assay of this compound against Micrococcus luteus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
0
2
4
6
8
12
24

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antibacterial activity of this compound against Micrococcus luteus.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods and is designed to determine the lowest concentration of this compound that completely inhibits the visible growth of M. luteus.

Materials:

  • This compound

  • Micrococcus luteus strain (e.g., ATCC 4698)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Penicillin)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilutions should be prepared in CAMHB.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of M. luteus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). The final volume in each well should be 100 µL.

    • Include a positive control (serial dilutions of a known antibiotic like Penicillin) and a negative control (broth with no antibiotic).

    • Add 100 µL of the prepared M. luteus inoculum to each well, bringing the final volume to 200 µL.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours under aerobic conditions.

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Materials from the MIC assay

  • Sterile culture tubes

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Pipettes and sterile tips

  • Shaking incubator

Protocol:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of M. luteus in CAMHB.

    • Prepare culture tubes with CAMHB containing this compound at concentrations of 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube with no antibiotic.

  • Inoculation:

    • Inoculate each tube with the M. luteus culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35°C ± 2°C for 24-48 hours.

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each concentration.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key aspects of the experimental design and the proposed mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock mic MIC Assay (96-well plate) stock->mic time_kill Time-Kill Assay (Culture tubes) stock->time_kill inoculum M. luteus Inoculum inoculum->mic inoculum->time_kill read_mic Read MIC mic->read_mic plate_count Colony Counting time_kill->plate_count data_analysis Data Analysis & Plotting read_mic->data_analysis plate_count->data_analysis

Caption: Workflow for in vitro testing of this compound.

Logical_Relationship cluster_inputs Inputs cluster_experiments Experiments cluster_outputs Outputs compound This compound mic MIC Determination compound->mic organism Micrococcus luteus organism->mic potency Antibacterial Potency mic->potency time_kill Time-Kill Kinetics activity_type Bactericidal/Bacteriostatic time_kill->activity_type potency->time_kill

Caption: Logical flow of the experimental design.

Based on the mechanism of action of the structurally related pyrrolomycin antibiotics, this compound is proposed to act as a protonophore, disrupting the bacterial cell membrane's proton gradient.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer pmf Proton Motive Force (Proton Gradient) atp_synthase ATP Synthase pmf->atp_synthase Drives atp_production ATP Production atp_synthase->atp_production pyralomicin This compound pyralomicin->pmf Disrupts (Protonophore action) cell_death Bacterial Cell Death atp_production->cell_death Inhibition leads to

Caption: Proposed mechanism of action of this compound.

Application of Pyralomicin 1a in Natural Product Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a novel antibiotic isolated from the bacterium Microtetraspora spiralis.[1][2] It belongs to a class of natural products characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The complex architecture and biological activity of this compound make it a molecule of significant interest in the fields of natural product synthesis and drug discovery. Its primary application in synthesis is as a challenging target for total synthesis, driving the development of new synthetic methodologies. This document provides an overview of the synthetic approaches towards this compound, with a focus on its biosynthesis and the chemical synthesis of its core structure. Due to the limited public availability of detailed protocols for the total synthesis of this compound, this document emphasizes its well-documented biosynthetic pathway as a primary synthetic route.

Data Presentation

Table 1: Precursors and Enzymes in the Biosynthesis of this compound
ComponentPrecursor/EnzymeRole in Biosynthesis
Benzopyranopyrrole Core
Two acetate unitsFormation of the polyketide chain
One propionate unitExtension of the polyketide chain
L-prolineForms the pyrrole ring
NRPS-PKS hybrid enzymesCatalyze the assembly of the core structure
C7-Cyclitol Moiety
Glucose metabolitesUltimate precursor of the cyclitol ring
2-epi-5-epi-valioloneKey intermediate in cyclitol formation
PrlA (Sugar phosphate cyclase)Catalyzes the formation of the C7-cyclitol
Tailoring Steps
S-adenosyl methionineSource of the 4'-O-methyl group
HalogenasesResponsible for the chlorination of the molecule
O-methyltransferaseCatalyzes the methylation of the cyclitol moiety
N-glycosyltransferaseAttaches the cyclitol moiety to the core
Table 2: Representative Yields in the Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-one Derivatives

A key structural core of the pyralomicinones.

EntryR1R2R3ProductYield (%)
1H4-Clt-Bu5a65
2H4-Brt-Bu5b75
3H4-Ft-Bu5c44
4H4-CF3t-Bu5d59
56-Cl4-Clt-Bu5n62
66-Br4-Ft-Bu5aa82
76-Br3-Clt-Bu5ag75
Data extracted from a multicomponent synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones.[3]

Experimental Protocols

Protocol 1: Biosynthesis of this compound

This protocol outlines the general steps for the production of this compound through fermentation of Microtetraspora spiralis.

1. Culture Preparation:

  • Prepare a seed culture of Microtetraspora spiralis in a suitable medium (e.g., yeast extract-malt extract agar).

  • Incubate at 28°C for 7-10 days.

2. Fermentation:

  • Inoculate a production medium (e.g., a glucose-based medium supplemented with proline, acetate, and propionate precursors) with the seed culture.

  • Maintain the fermentation at 28°C with shaking (200 rpm) for 5-7 days.

3. Extraction:

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the mycelium with an organic solvent such as methanol or acetone.

  • Extract the culture broth with an immiscible organic solvent like ethyl acetate.

4. Purification:

  • Combine the organic extracts and concentrate under reduced pressure.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further purify the fractions containing this compound using reverse-phase HPLC.

5. Characterization:

  • Confirm the structure of the isolated this compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[2]

Protocol 2: Chemical Synthesis of the Chromeno[4,3-b]pyrrol-4(1H)-one Core

The total synthesis of pyralomicinones, the aglycone of pyralomicins, has been reported. The following is a representative protocol for the synthesis of the core structure based on a multicomponent reaction strategy.[3][4][5]

1. Reaction Setup:

  • To a solution of 2-oxo-2H-chromene-3-carbaldehyde (1.0 mmol) in toluene (5 mL) under a nitrogen atmosphere, add aniline (2.0 mmol) and isocyanide (1.0 mmol).

2. Reaction Conditions:

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add a base (e.g., DBU, 1.2 mmol) to the mixture.

  • Heat the reaction to 100°C and stir for 12 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chromeno[4,3-b]pyrrol-4(1H)-one.

Visualizations

Biosynthetic Pathway of this compound

Pyralomicin_1a_Biosynthesis Biosynthetic Pathway of this compound cluster_core Benzopyranopyrrole Core Assembly cluster_cyclitol C7-Cyclitol Moiety Synthesis cluster_tailoring Tailoring and Assembly Proline L-Proline NRPS_PKS NRPS-PKS Machinery Proline->NRPS_PKS Acetate Acetate (x2) Acetate->NRPS_PKS Propionate Propionate Propionate->NRPS_PKS Core_Intermediate Enzyme-Bound Intermediate NRPS_PKS->Core_Intermediate Assembly Pyralomicinone Pyralomicinone Core Core_Intermediate->Pyralomicinone Cyclization & Release Glycosyltransferase N-Glycosyltransferase Pyralomicinone->Glycosyltransferase Glucose Glucose PrlA PrlA Enzyme Glucose->PrlA Epi_valiolone 2-epi-5-epi-valiolone Cyclitol C7-Cyclitol Epi_valiolone->Cyclitol PrlA->Epi_valiolone Cyclitol->Glycosyltransferase Pyralomicin_1a This compound Glycosyltransferase->Pyralomicin_1a Glycosylation Methyltransferase O-Methyltransferase Halogenase Halogenase Pyralomicin_1a->Methyltransferase Methylation Pyralomicin_1a->Halogenase Chlorination

Caption: Biosynthesis of this compound.

Chemical Synthesis Workflow for the Pyralomicinone Core

Pyralomicinone_Core_Synthesis Chemical Synthesis of the Chromeno[4,3-b]pyrrol-4(1H)-one Core Start Starting Materials: - 2-oxo-2H-chromene-3-carbaldehyde - Aniline - Isocyanide MCR Multicomponent Reaction (MCR) Start->MCR Intermediate α-Amino Amidine Intermediate MCR->Intermediate One-pot assembly Cyclization Intramolecular Cyclization (Base-mediated) Intermediate->Cyclization Aromatization 1,3-H Shift & Auto-oxidation Cyclization->Aromatization Product Chromeno[4,3-b]pyrrol-4(1H)-one (Pyralomicinone Core) Aromatization->Product

Caption: Synthesis of the Pyralomicinone Core.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, its structural similarity to other pyrrole-containing antibiotics suggests that it may interfere with essential cellular processes in bacteria. Some studies on related compounds indicate that they can act as inhibitors of bacterial cell division by targeting proteins such as FtsZ.[6] Further research is required to determine the specific molecular targets and signaling pathways affected by this compound. General mechanisms of antibacterial action often involve the inhibition of cell wall synthesis, protein synthesis, membrane function, or nucleic acid synthesis.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pyralomicin 1a Production from Nonomuraea spiralis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pyralomicin 1a from Nonomuraea spiralis cultures.

Frequently Asked Questions (FAQs)

Q1: What are the known precursors for this compound biosynthesis?

A1: The biosynthesis of this compound involves the incorporation of several key precursors. The benzopyranopyrrole core is derived from two acetate units, one propionate unit, and one proline unit.[1] The distinctive cyclitol moiety is synthesized from glucose metabolites, with 2-epi-5-epi-valiolone being a direct precursor.[2][3] The 4'-O-methyl group is derived from the S-CH3 group of methionine.[1]

Q2: What is the genetic basis for this compound production in Nonomuraea spiralis?

A2: The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC). This cluster spans approximately 41 kb and contains 27 open reading frames (ORFs) that encode for all the necessary enzymes.[4] These include non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) for the core structure formation, as well as tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase for further modifications.[4]

Q3: Are there any specific genes identified as critical for this compound biosynthesis?

A3: Yes, the gene prlH, which encodes an N-glycosyltransferase, has been identified as essential for this compound production. Targeted disruption of this gene has been shown to completely abolish the production of pyralomicins.[4] This enzyme is responsible for attaching the cyclitol or glucose moiety to the benzopyranopyrrole aglycone.

Q4: What are the typical culture conditions for Nonomuraea spiralis to produce this compound?

A4: A common production medium includes potato starch, soy flour, corn steep liquor, and yeast extract. The culture is typically incubated at 30°C with shaking at 200 rpm for 5-7 days. A visual indicator of pyralomicin production is a color change in the culture, with the mycelium turning light pink and the medium developing a purple to wine coloration.

Troubleshooting Guide

This guide addresses common issues encountered during Nonomuraea spiralis fermentation for this compound production.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Yield - Suboptimal medium composition.- Inadequate aeration or agitation.- Incorrect pH of the medium.- Poor spore quality or inoculum size.- Genetic instability of the strain.- Optimize Media Components: Systematically vary the concentrations of carbon and nitrogen sources. Refer to the Media Optimization Protocol below.- Adjust Physical Parameters: Experiment with different shaking speeds (e.g., 150-250 rpm) and flask volumes to ensure sufficient oxygen supply.- Monitor and Control pH: Ensure the initial pH of the production medium is around 7.4. Monitor pH throughout the fermentation and consider using buffered media.- Standardize Inoculum: Prepare a fresh spore suspension or a consistent seed culture for inoculation. Optimize the inoculum size (typically 5-10% v/v).- Strain Verification: If a significant drop in yield is observed over time, consider re-isolating single colonies to select for high-producing variants.
Inconsistent Batch-to-Batch Yield - Variability in raw materials (e.g., soy flour, yeast extract).- Inconsistent inoculum preparation.- Fluctuations in incubation temperature.- Use High-Quality Ingredients: Source media components from reliable suppliers and use consistent lots where possible.- Standardize Inoculum Protocol: Follow a strict protocol for spore suspension preparation or seed culture development. See Experimental Protocols section.- Ensure Temperature Stability: Use a calibrated incubator with good temperature uniformity.
Poor or No Sporulation - Inappropriate sporulation medium.- Incorrect incubation conditions.- Use a Dedicated Sporulation Medium: A modified minimal medium agar with L-asparagine and D-glucose can induce sporulation.[5]- Optimize Incubation: Incubate plates at 30°C for 1-2 weeks to allow sufficient time for spore formation.[5]
Changes in Mycelial Morphology - Contamination.- Nutrient limitation.- Genetic drift.- Check for Contamination: Examine the culture microscopically for any foreign microorganisms.- Re-evaluate Medium: Ensure the medium is not depleted of essential nutrients. Consider a richer medium for initial growth phases.- Sub-culture from a Master Stock: If morphology changes persist, return to a cryopreserved master stock of the strain.

Quantitative Data Summary

While specific quantitative data for this compound yield optimization is not extensively published, the following tables summarize the impact of key fermentation parameters on secondary metabolite production in actinomycetes, which can be applied as a starting point for the optimization of this compound production.

Table 1: Effect of Carbon Sources on Secondary Metabolite Production

Carbon SourceTypical Concentration (% w/v)Expected Impact on this compound YieldRationale
Potato Starch3.0BaselineA complex carbohydrate that supports sustained growth and secondary metabolism.
Glucose1.0 - 2.0May increase biomass but potentially decrease this compound yieldRapidly metabolized, can lead to catabolite repression of secondary metabolite gene clusters.[6]
Maltodextrin2.0 - 4.0Potential for increased yieldSlower release of glucose, which can circumvent catabolite repression.
Glycerol1.0 - 2.0Potential for increased yieldOften a preferred carbon source in actinomycete fermentations, less likely to cause strong catabolite repression.

Table 2: Effect of Nitrogen Sources on Secondary Metabolite Production

Nitrogen SourceTypical Concentration (% w/v)Expected Impact on this compound YieldRationale
Soy Flour1.5BaselineA complex nitrogen source providing amino acids and other growth factors.
Yeast Extract0.2 - 0.5Potential for increased yieldRich in vitamins, amino acids, and peptides that can enhance both growth and secondary metabolism.
Peptone0.5 - 1.0Potential for increased yieldProvides readily available peptides and amino acids.
Ammonium Salts0.1 - 0.3May decrease yieldRapidly assimilated and can lead to a drop in pH, which can be detrimental to production.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Aseptically transfer a loopful of Nonomuraea spiralis spores or a small agar plug of mycelial growth from a mature sporulation plate into a 250 mL flask containing 50 mL of seed medium (e.g., BTT medium: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone).

  • Incubate the flask at 30°C on a rotary shaker at 200 rpm for 2-3 days, or until a well-dispersed mycelial culture is obtained.

  • This seed culture can then be used to inoculate the production medium.

Protocol 2: Production of this compound
  • Prepare the production medium (e.g., 3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.3% NaCl, 0.001% CoCl₂, 0.3% CaCO₃, pH adjusted to 7.4 before sterilization).

  • Dispense the medium into 250 mL baffled flasks, 50 mL per flask.

  • Inoculate the production medium with 5% (v/v) of the seed culture prepared in Protocol 1.

  • Incubate the flasks at 30°C on a rotary shaker at 200 rpm for 5-7 days.

  • Monitor the production of this compound by observing the color change of the culture and by analytical methods such as HPLC.

Protocol 3: Precursor Feeding Experiment
  • Prepare the seed and production cultures as described in Protocols 1 and 2.

  • Prepare sterile stock solutions of the precursors to be tested (e.g., L-proline, sodium propionate, 2-epi-5-epi-valiolone).

  • After 48 hours of incubation of the production culture, add a specific concentration of the precursor solution to the flasks. It is advisable to test a range of concentrations.

  • Include a control flask to which no precursor is added.

  • Continue the incubation for the remainder of the fermentation period (up to 7 days).

  • At the end of the fermentation, extract the pyralomicins and quantify the yield of this compound using HPLC to determine the effect of the fed precursor.

Visualizations

Pyralomicin_Biosynthesis_Workflow cluster_0 Upstream Processes cluster_1 Core Biosynthesis cluster_2 Tailoring and Final Product Precursors Primary Metabolites (Glucose, Amino Acids) Pyr_BGC Pyralomicin Biosynthetic Gene Cluster (prl) Precursors->Pyr_BGC Induction PKS_NRPS PKS & NRPS Machinery Precursors->PKS_NRPS Building Blocks (Proline, Acetate, Propionate) Cyclitol_Synth Cyclitol Moiety Biosynthesis Precursors->Cyclitol_Synth Glucose Pyr_BGC->PKS_NRPS Enzyme Synthesis Aglycone Benzopyranopyrrole Aglycone PKS_NRPS->Aglycone Glycosylation Glycosylation (PrlH) Aglycone->Glycosylation Cyclitol_Synth->Glycosylation 2-epi-5-epi-valiolone Pyralomicin_1a This compound Glycosylation->Pyralomicin_1a

Caption: Workflow for the biosynthesis of this compound.

Troubleshooting_Logic cluster_solutions Corrective Actions Start Low/No this compound Yield Check_Culture Verify Culture Purity & Morphology Start->Check_Culture Check_Media Review Media Components & pH Start->Check_Media Check_Conditions Assess Physical Parameters (Temp, Aeration) Start->Check_Conditions Check_Inoculum Standardize Inoculum Preparation & Size Start->Check_Inoculum Re_streak Re-streak for Single Colonies Check_Culture->Re_streak Optimize_Media Optimize C/N Sources Check_Media->Optimize_Media Adjust_Params Adjust Shaking Speed/Temp Check_Conditions->Adjust_Params Optimize_Inoculum Optimize Inoculum Size Check_Inoculum->Optimize_Inoculum Fermentation Re-run Fermentation Re_streak->Fermentation Optimize_Media->Fermentation Adjust_Params->Fermentation Optimize_Inoculum->Fermentation

Caption: A logical workflow for troubleshooting low this compound yield.

Regulatory_Cascade Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, GlnR) Nutrient_Limitation->Global_Regulators activates Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., prlZ-like) Global_Regulators->Pathway_Specific_Regulator activates BGC_Expression Expression of Pyralomicin Biosynthetic Genes (prl cluster) Pathway_Specific_Regulator->BGC_Expression induces Pyralomicin_Production This compound Production BGC_Expression->Pyralomicin_Production

Caption: A generalized regulatory cascade for secondary metabolism in Nonomuraea.

References

Overcoming solubility issues of Pyralomicin 1a in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pyralomicin 1a in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems observed during the solubilization of this compound and provides systematic solutions.

Problem 1: this compound powder is not dissolving in aqueous buffers (e.g., PBS, Tris).

  • Immediate Checklist:

    • Solvent System: Have you attempted to first dissolve this compound in a small amount of a water-miscible organic solvent?

    • Concentration: Is the target concentration in the aqueous buffer too high?

    • pH of Buffer: Has the pH of the aqueous buffer been considered as a factor?

    • Temperature: Was the dissolution attempted at room temperature?

  • Systematic Troubleshooting Workflow:

    G start Start: Undissolved this compound in Aqueous Buffer organic_solvent Step 1: Prepare a Concentrated Stock Solution in 100% DMSO start->organic_solvent check_solubility Observe: Is the compound fully dissolved in DMSO? organic_solvent->check_solubility sonicate Action: Gently warm (37°C) and/or sonicate the DMSO stock check_solubility->sonicate No serial_dilution Step 2: Perform Serial Dilution of DMSO Stock into Final Aqueous Buffer check_solubility->serial_dilution Yes sonicate->check_solubility observe_precipitation Observe: Does precipitation occur upon dilution? serial_dilution->observe_precipitation reduce_concentration Action: Lower the final concentration of this compound observe_precipitation->reduce_concentration Yes success Success: this compound is solubilized in the final aqueous solution observe_precipitation->success No reduce_concentration->serial_dilution add_surfactant Action: Add a biocompatible surfactant (e.g., Tween® 80) to the final buffer reduce_concentration->add_surfactant If precipitation persists add_surfactant->serial_dilution failure Issue Persists: Consider alternative formulation strategies add_surfactant->failure If still unsuccessful

    Caption: Troubleshooting workflow for dissolving this compound.

Problem 2: A stock solution of this compound in an organic solvent precipitates when diluted into an aqueous medium for a biological assay.

  • Immediate Checklist:

    • Final Organic Solvent Concentration: What is the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution?

    • Aqueous Medium Composition: Does your medium contain components (e.g., high salt concentrations) that could reduce solubility?

    • Rate of Addition: Was the stock solution added to the aqueous medium slowly and with vortexing?

  • Detailed Analysis and Solution Pathway:

    G start Start: Precipitation upon dilution of stock solution check_dmso_conc Evaluate: Is the final DMSO concentration >1%? start->check_dmso_conc reduce_dmso Action: Increase stock concentration to reduce the required volume, keeping final DMSO ≤0.5% check_dmso_conc->reduce_dmso Yes check_mixing Evaluate: Was the stock added dropwise with vigorous mixing? check_dmso_conc->check_mixing No reduce_dmso->start improve_mixing Action: Add stock solution slowly to the vortex of the aqueous medium check_mixing->improve_mixing No use_surfactant Consider: Incorporating a surfactant (e.g., Tween® 80, Pluronic® F-68) in the aqueous medium check_mixing->use_surfactant Yes improve_mixing->start success Success: Stable aqueous solution achieved use_surfactant->success

    Caption: Logical steps to prevent precipitation during dilution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on the chemical structure (containing pyrrole and chromone moieties) and common practices for poorly soluble natural products, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Q2: Is there any quantitative data on the solubility of this compound?

A2: To date, specific quantitative solubility data (e.g., in mg/mL or µM) for this compound in various solvents has not been published in the primary literature. However, based on its classification as a poorly water-soluble compound, the expected aqueous solubility is very low. The table below provides estimated solubility and recommended stock concentrations based on analogous compounds.

Solvent/SystemEstimated SolubilityRecommended Max. Stock ConcentrationNotes
Water<0.1 mg/mLNot RecommendedDirect dissolution in aqueous buffers is not advised.
Phosphate-Buffered Saline (PBS) pH 7.4<0.1 mg/mLNot RecommendedSimilar to water, direct dissolution is problematic.
Dimethyl sulfoxide (DMSO)>10 mg/mL10-20 mM (or higher)The solvent of choice for creating a primary stock solution.
Ethanol (100%)1-5 mg/mL (Est.)1-5 mMCan be an alternative to DMSO, but may have lower solvating power for this specific compound.
Aqueous Buffer + ≤0.5% DMSOConcentration-dependent≤100 µMFinal assay concentration; precipitation risk increases with higher this compound concentrations.
Aqueous Buffer + 0.01% Tween® 80Improved over buffer alone≤100 µMSurfactants can help maintain solubility upon dilution.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of this compound in the primary organic solvent (e.g., DMSO). However, prolonged heating or harsh sonication should be avoided to prevent potential degradation of the compound.

Q5: What are the potential mechanisms of action of this compound that might be affected by its aggregation in solution?

A5: this compound is known as an antibacterial agent. While a specific molecular target has not been fully elucidated in the public literature, its mechanism likely involves interaction with bacterial cellular components. If the compound aggregates or precipitates in the assay medium, its effective concentration is reduced, leading to an underestimation of its antibacterial potency (i.e., an artificially high Minimum Inhibitory Concentration - MIC).

G cluster_0 Solubilization State cluster_1 Biological Interaction & Outcome Soluble Properly Solubilized this compound (Monomeric) Interaction Effective Binding Soluble->Interaction Aggregated Aggregated/Precipitated this compound (Poor Solubility) NoInteraction Reduced/No Binding Aggregated->NoInteraction Target Bacterial Target Site Activity Observed Antibacterial Activity Target->Activity NoActivity Apparent Lack of Activity Target->NoActivity Interaction->Target NoInteraction->Target

Caption: Impact of solubility on biological activity assessment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 456.28 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and weighing paper

  • Procedure:

    • Tare the analytical balance with a clean piece of weighing paper.

    • Carefully weigh out 1 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Calculate the volume of DMSO needed for a 10 mM stock solution:

      • Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000

      • Volume (µL) = (1 / 456.28) * 100,000 ≈ 219.2 µL

    • Add 219.2 µL of anhydrous DMSO to the tube containing the this compound.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a 37°C water bath for 5-10 minutes or in a sonicating water bath for 2-5 minutes to aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in Bacterial Growth Medium (e.g., Mueller-Hinton Broth)

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Sterile Mueller-Hinton Broth (MHB) or other desired aqueous medium

    • Sterile polypropylene tubes

  • Procedure (for a final volume of 1 mL):

    • Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of sterile MHB in a fresh tube. This creates a 1:100 dilution, resulting in a 100 µM solution in 1% DMSO.

    • For the final working solution with a lower DMSO concentration, perform a serial dilution. For example, to achieve a 100 µM solution in 0.1% DMSO:

      • Create a 1 mM intermediate stock by adding 10 µL of the 10 mM DMSO stock to 90 µL of MHB (resulting in 10% DMSO).

      • Add 100 µL of this 1 mM intermediate stock to 900 µL of MHB. This results in a final 100 µM this compound solution with a final DMSO concentration of 1%. Correction for best practice: To achieve a final DMSO concentration of <=0.5%, a higher initial stock concentration is needed. If starting with a 10mM stock, a 1:100 dilution to 100µM will result in 1% DMSO. To achieve 0.5% DMSO at 100µM, a 20mM stock would be required.

    • Recommended Method for Low DMSO Concentration:

      • Dispense 990 µL of sterile MHB into a sterile tube.

      • While vortexing the MHB at a medium speed, slowly add 10 µL of the 10 mM this compound stock solution dropwise.

      • This results in a 100 µM working solution with a final DMSO concentration of 1%. For sensitive assays, it is recommended to prepare a higher concentration DMSO stock (e.g., 20 mM) to reduce the final DMSO percentage to ≤0.5%.

    • Vortex the final working solution thoroughly and use it immediately for your assay (e.g., for setting up an MIC assay). Visually inspect for any signs of precipitation.

Technical Support Center: Pyralomicin 1a Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Pyralomicin 1a.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the extraction and purification of this compound from fermentation cultures of Nonomuraea spiralis.

Extraction Phase

Q1: I am observing a low yield of this compound in my crude extract. What are the potential causes and solutions?

A1: Low yields in the initial extract can stem from several factors, from fermentation conditions to the extraction procedure itself.

  • Suboptimal Fermentation: Ensure that the culture conditions for Nonomuraea spiralis, including media composition, pH, temperature, and incubation time, are optimized for this compound production.

  • Inefficient Cell Lysis: If this compound is intracellular, incomplete cell lysis will result in poor extraction. Consider mechanical disruption methods like sonication or homogenization in addition to solvent extraction.

  • Incorrect Solvent Choice: The choice of extraction solvent is critical.[1][2] Based on available literature, a common procedure involves acidifying the culture medium to approximately pH 3 with HCl, followed by extraction with a moderately polar solvent like butyl acetate.[3] If the yield is low, consider multiple extractions with fresh solvent to ensure complete recovery.

  • Compound Degradation: this compound stability during extraction is a key factor.[1] Prolonged exposure to harsh pH conditions or high temperatures can lead to degradation. Work quickly and keep samples cool where possible.

Q2: My crude extract is a complex mixture with many impurities. How can I improve the initial purity?

A2: A high level of impurities is common in crude natural product extracts.[4]

  • Pre-extraction Cleanup: Consider a preliminary cleanup step. Centrifugation of the acidified culture at a sufficient speed (e.g., 1400 x g) is crucial to remove mycelia and other precipitates before solvent extraction.[3]

  • Liquid-Liquid Partitioning: After the initial extraction, you can perform a liquid-liquid partitioning step. For example, if your target is in an organic solvent, washing it with a buffer of a specific pH can remove acidic or basic impurities.

  • Solid-Phase Extraction (SPE): SPE can be an effective way to perform a rough separation of compounds based on polarity, helping to enrich the fraction containing this compound before more advanced chromatography.

Purification Phase

Q3: I am struggling to separate this compound from other closely related pyralomicins (e.g., 1b, 1c). What chromatographic conditions should I try?

A3: The separation of structurally similar analogs is a common challenge in natural product purification.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for separating complex mixtures.[5][6] For this compound, a reverse-phase C18 column is effective.[3][7]

  • Gradient Elution: A gradient elution from a lower to a higher concentration of organic solvent (e.g., methanol or acetonitrile) in water is recommended. A typical gradient might be from 25% to 100% methanol.[3][7]

  • Method Optimization: To improve resolution, try:

    • Using a shallower gradient.

    • Decreasing the flow rate.

    • Testing a different C18 column with different specifications (e.g., particle size, pore size).

    • Trying a different solvent system (e.g., acetonitrile instead of methanol).

Q4: My purified fractions show the presence of this compound by mass spectrometry, but the yield is very low after drying. What could be the issue?

A4: Low recovery after purification and drying can be due to several factors.

  • Compound Adsorption: this compound might be adsorbing to the surfaces of your collection tubes or vials, especially if they are made of certain types of plastic. Using low-adsorption tubes or silanized glassware can help.

  • Degradation: As with extraction, stability can be an issue.[1] Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature or a lyophilizer (freeze-dryer).

  • Volatility: While less likely for a molecule of this size, ensure that you are not using overly aggressive drying conditions that could cause the sample to be lost.

Q5: How can I confirm the identity and purity of my final this compound sample?

A5: A combination of analytical techniques is necessary for confirmation.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is essential. It provides the retention time and the mass-to-charge ratio (m/z) of the molecule. For this compound, the expected [M+H]⁺ ion is at m/z 455.68.[3][7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and useful technique to visualize the purity of your fractions. A suggested solvent system is butanol-ethanol-water (9:7:4).[3][7] The spots can be visualized using a cerium sulfate/phosphomolybdate-containing reagent.[3][7]

  • Nuclear Magnetic Resonance (NMR): For complete structural confirmation and to ensure no isomeric impurities are present, NMR spectroscopy is the gold standard.

Quantitative Data Summary

The following table summarizes key analytical data for this compound and related compounds mentioned in the literature.

Compound[M+H]⁺ (m/z)Monitoring Wavelength (HPLC)
This compound455.68[3][7]355 nm[3][7]
Pyralomicin 1b455.68[3][7]355 nm[3][7]
Pyralomicin 2a459.81[3][7]355 nm[3][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Nonomuraea spiralis Culture

This protocol is synthesized from methodologies described in the literature.[3]

  • Culture Acidification: After fermentation, acidify the culture medium to pH 3 using HCl.

  • Centrifugation: Remove the bacterial mycelia and other precipitates by centrifugation at 1400 x g.

  • Solvent Extraction: Extract the acidified supernatant three times with an equal volume of butyl acetate.

  • Drying and Concentration: Pool the butyl acetate fractions. Dry the organic phase by adding anhydrous sodium sulfate and then filter. Reduce the volume using a rotary evaporator to obtain the crude extract.

Protocol 2: Analysis by HPLC

This protocol is based on analytical methods found in the literature.[3][7]

  • Column: Waters C18 Symmetry Prep column (or equivalent).

  • Mobile Phase: A gradient of methanol in water.

  • Gradient: 25% to 100% methanol.

  • Detection: Monitor the elution at 355 nm.

  • Identification: Identify peaks corresponding to pyralomicin metabolites using electrospray ionization mass spectrometry (ESI-MS).

Visualizations

Diagram 1: this compound Extraction and Purification Workflow

ExtractionPurificationWorkflow Fermentation N. spiralis Fermentation Acidification Acidify to pH 3 with HCl Fermentation->Acidification Centrifugation Centrifugation (1400 x g) Acidification->Centrifugation Extraction Liquid-Liquid Extraction (Butyl Acetate) Centrifugation->Extraction Concentration Drying & Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract HPLC Reverse-Phase HPLC (C18 Column) CrudeExtract->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (LC-MS, TLC) Fractionation->Analysis PureProduct Pure this compound Analysis->PureProduct

A generalized workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield of this compound

TroubleshootingLowYield Start Low Yield of This compound CheckFermentation Review Fermentation Parameters? Start->CheckFermentation Start Here OptimizeFermentation Optimize Media, pH, Temp, Time CheckFermentation->OptimizeFermentation Yes CheckExtraction Evaluate Extraction Procedure? CheckFermentation->CheckExtraction No OptimizeFermentation->CheckExtraction ImproveLysis Improve Cell Lysis (e.g., Sonication) CheckExtraction->ImproveLysis Yes CheckStability Investigate Compound Degradation? CheckExtraction->CheckStability No ChangeSolvent Test Alternative Solvents ImproveLysis->ChangeSolvent IncreaseExtractions Increase Number of Extractions ChangeSolvent->IncreaseExtractions IncreaseExtractions->CheckStability ControlTemp Keep Samples Cool CheckStability->ControlTemp Yes End Yield Improved CheckStability->End No MinimizeTime Reduce Extraction Time ControlTemp->MinimizeTime MinimizeTime->End

A decision-making diagram for troubleshooting low yields of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Pyralomicin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of pyralomicin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating pyralomicin analogs?

A1: A good starting point for the separation of pyralomicin analogs is reverse-phase chromatography. Based on initial studies, a C18 column with a water/methanol gradient has been shown to be effective.[1][2] A photodiode array (PDA) or UV detector set at 355 nm is recommended for monitoring the elution of these compounds.[1][2]

Q2: My pyralomicin analogs are eluting too close to the solvent front. How can I increase their retention?

A2: If your analogs, which are known to be polar due to their glycosidic moieties, are poorly retained on a C18 column, you have a few options:[1][2]

  • Decrease the organic solvent percentage in your mobile phase at the start of your gradient.

  • Consider a more polar stationary phase. While C18 is a good starting point, a column with a different selectivity, such as a Phenyl-Hexyl, might offer better retention for these specific compounds.

  • Explore Hydrophilic Interaction Chromatography (HILIC). HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative if reverse-phase methods are not providing adequate retention.[3][4][5][6]

Q3: I am observing peak tailing with my pyralomicin analog peaks. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. Here are some troubleshooting steps:

  • Secondary Interactions: The basic nitrogen atoms in the pyralomicin core can interact with acidic silanol groups on the silica-based stationary phase. Adding a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can protonate these silanols and reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

  • Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

Q4: My peaks are broad and not sharp. How can I improve peak efficiency?

A4: Broad peaks can be a result of several factors. Consider the following:

  • Optimize Flow Rate: Ensure your flow rate is optimal for your column dimensions and particle size. A flow rate that is too high or too low can lead to band broadening.

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

  • Mobile Phase Viscosity: High mobile phase viscosity can lead to poor mass transfer. Using acetonitrile instead of methanol can sometimes improve peak shape due to its lower viscosity.

  • Temperature: Increasing the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity and improve peak efficiency.

Troubleshooting Guide

Issue 1: Poor Resolution Between Pyralomicin 1a and 1b
  • Observation: this compound and 1b, which differ by a methyl group, are co-eluting or have very poor resolution.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Gradient: The gradient may be too steep. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

    • Incorrect Stationary Phase: A standard C18 column may not provide enough selectivity. A Phenyl-Hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of the pyralomicin core, potentially resolving these analogs.

    • Mobile Phase Modifier: The choice of organic modifier can influence selectivity. Try switching from methanol to acetonitrile or vice versa.

Issue 2: Peak Fronting for Early Eluting Analogs
  • Observation: The peaks for more polar analogs like Pyralomicin 2c (with a glucose moiety) are exhibiting fronting.

  • Potential Causes & Solutions:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent.

    • Column Overload: As with tailing, injecting too high a concentration or volume can lead to fronting. Reduce the amount of sample injected.

    • Column Collapse: While less common, operating the column outside its recommended pH or pressure range can cause the packed bed to collapse, leading to poor peak shape.

Data Presentation: Comparative HPLC Parameters

The following tables present hypothetical data to illustrate the effects of different HPLC parameters on the separation of a mixture of pyralomicin analogs.

Table 1: Effect of Stationary Phase on Retention Time (tʀ) and Resolution (Rs)

Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid; Gradient: 10-70% B in 20 min; Flow Rate: 1.0 mL/min; Temperature: 30 °C

Pyralomicin AnalogC18 Column tʀ (min)C18 Column RsPhenyl-Hexyl Column tʀ (min)Phenyl-Hexyl Column Rs
Pyralomicin 2c8.5-9.2-
Pyralomicin 1c10.23.111.54.2
Pyralomicin 2a12.84.514.14.8
This compound14.53.016.23.5
Pyralomicin 1b15.11.117.11.8

Table 2: Effect of Mobile Phase Modifier on Peak Asymmetry (As)

Column: C18; Mobile Phase: A: Water, B: Acetonitrile; Gradient: 10-70% B in 20 min; Flow Rate: 1.0 mL/min; Temperature: 30 °C

Pyralomicin AnalogAsymmetry (No Modifier)Asymmetry (0.1% Formic Acid)Asymmetry (0.1% TFA)
This compound1.81.11.0
Pyralomicin 1c1.91.21.1

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Pyralomicin Analogs
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 70% B

    • 22-25 min: 70% to 95% B

    • 25-27 min: 95% B

    • 27-28 min: 95% to 10% B

    • 28-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 355 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pyralomicin Analog Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Injector Inject Sample Filter->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector (355 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report Integration->Report

Caption: A general experimental workflow for the HPLC analysis of Pyralomicin analogs.

Troubleshooting_Logic Start Problem with Separation? Poor_Res Poor Resolution? Start->Poor_Res Bad_Shape Poor Peak Shape? Start->Bad_Shape Poor_Res->Bad_Shape No Sol_Gradient Optimize Gradient (shallower) Poor_Res->Sol_Gradient Yes Sol_Column Change Column Selectivity (e.g., Phenyl-Hexyl) Poor_Res->Sol_Column Yes Bad_Shape->Start No Tailing Tailing? Bad_Shape->Tailing Fronting Fronting? Bad_Shape->Fronting Tailing->Fronting No Sol_Modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Tailing->Sol_Modifier Yes Sol_Load Reduce Sample Load Tailing->Sol_Load Yes Fronting->Tailing No Sol_Solvent Inject in Weaker Solvent Fronting->Sol_Solvent Yes Fronting->Sol_Load Yes

Caption: A logical troubleshooting workflow for common HPLC separation issues.

References

Addressing inconsistent results in Pyralomicin 1a antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyralomicin 1a antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variation in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?

A1: Inconsistent MIC results can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: Inconsistent bacterial density is a primary cause of variability. Ensure your inoculum is standardized correctly, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Solubility: this compound, as a complex natural product, may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate concentrations across your dilution series. Visually inspect your stock solutions and assay plates for any signs of precipitation.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the media and the compound, leading to skewed results. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media to maintain humidity.

Q2: The zone of inhibition in our disk diffusion assay with this compound is inconsistent or absent, even at high concentrations. Why might this be happening?

A2: Several factors can affect the outcome of a disk diffusion assay:

  • Diffusion Properties: this compound's molecular size and polarity will influence its diffusion rate through the agar. If it diffuses poorly, you may see smaller or no zones of inhibition.

  • Agar Depth and Composition: The depth of the agar in the petri dish must be uniform (typically 4 mm). Variations in depth can affect the antibiotic gradient. Additionally, the cation concentration (e.g., Mg2+, Ca2+) in Mueller-Hinton Agar can influence the activity of some antibiotics.

  • Inoculum Lawn: An uneven lawn of bacteria can lead to irregular zone shapes. Ensure the inoculum is spread evenly across the entire surface of the agar.

  • Disk Potency: Ensure the paper disks are properly impregnated with the correct concentration of this compound and that the solvent used for impregnation has fully evaporated before placing the disks on the agar.

Q3: How does the choice of solvent for this compound affect the assay results?

A3: The solvent is critical, especially for compounds that are not readily soluble in water.

  • Solvent Toxicity: The solvent itself may have antibacterial properties or may be toxic to the bacteria at the concentrations used, leading to false-positive results. Always run a solvent control (media + solvent + bacteria) to assess for any inhibitory effects.

  • Compound Stability: this compound may be unstable in certain solvents or at specific pH values. Ensure the chosen solvent does not degrade the compound.

  • Assay Interference: Some solvents, like DMSO, can affect the permeability of bacterial cell membranes, potentially influencing the apparent activity of the antibiotic. Keep the final concentration of the solvent in the assay as low as possible (typically ≤1%).

Q4: Can the growth phase of the bacteria at the time of inoculation impact the results?

A4: Absolutely. It is crucial to use bacteria in the logarithmic (log) phase of growth for susceptibility testing.[1] Bacteria in the stationary phase can exhibit altered metabolic activity and cell wall structure, which may make them appear more resistant to antibiotics. Standardized protocols call for subculturing bacteria and growing them to a specific optical density to ensure they are in the log phase before being used to inoculate the assay.[1]

Troubleshooting Guides

Issue 1: No Bacterial Growth in Control Wells

This indicates a problem with the bacteria, the media, or the incubation conditions.

Potential Cause Troubleshooting Step
Bacterial Viability Streak the inoculum onto an agar plate to confirm viability and check for contamination.
Media Preparation Verify the correct preparation and pH of the growth medium. Ensure all necessary supplements have been added.
Incubation Conditions Check the incubator temperature, CO2 levels (if required), and humidity. Ensure proper atmospheric conditions for the specific bacterial strain.
Issue 2: Contamination in Wells

Contamination can be a significant source of error.

Potential Cause Troubleshooting Step
Aseptic Technique Review and reinforce sterile techniques during all stages of the experiment.
Sterility of Reagents Autoclave or filter-sterilize all media, buffers, and solutions. Check the sterility of this compound stock solutions.
Environmental Contamination Ensure the work area (e.g., biosafety cabinet) is clean and properly sterilized before use.
Issue 3: MIC Values are Higher/Lower Than Expected

Unexpected MIC values can be due to a variety of experimental factors.

Potential Cause Troubleshooting Step
Incorrect Inoculum Density Standardize the inoculum using a spectrophotometer or McFarland standards. A higher density can lead to a higher apparent MIC.
This compound Degradation Prepare fresh stock solutions of this compound. Store stocks at the recommended temperature and protect from light if necessary.
Binding to Plasticware Some compounds can adsorb to the surface of plastic microplates. Consider using low-binding plates.
Incorrect Reading of Results For broth microdilution, ensure you are correctly identifying the lowest concentration that prevents visible growth.[2] Using a plate reader for OD600 measurements can provide more objective results.[1]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth) to create a working stock at twice the highest desired final concentration.

  • Preparation of 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies and inoculate them into a tube of broth.

    • Incubate the broth culture at the appropriate temperature until it reaches the turbidity of a 0.5 McFarland standard.

    • Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

    • Seal the plate and incubate at the appropriate temperature and duration (typically 16-20 hours for many bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions prep_plate Prepare 96-Well Plate with Serial Dilutions prep_compound->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

troubleshooting_flow start Inconsistent MIC Results check_inoculum Is Inoculum Standardized (e.g., 0.5 McFarland)? start->check_inoculum check_solubility Is this compound Fully Dissolved? check_inoculum->check_solubility Yes adjust_inoculum Standardize Inoculum and Repeat check_inoculum->adjust_inoculum No check_pipetting Review Pipetting Technique & Calibration check_solubility->check_pipetting Yes adjust_solvent Try Alternative Solvent or Sonication check_solubility->adjust_solvent No check_controls Are Controls (Growth/Sterility) Behaving as Expected? check_pipetting->check_controls Yes retrain_pipetting Recalibrate Pipettes and Use Proper Technique check_pipetting->retrain_pipetting No troubleshoot_controls Investigate Media, Bacteria Viability, or Aseptic Technique check_controls->troubleshoot_controls No end_node Consistent Results check_controls->end_node Yes adjust_inoculum->start adjust_solvent->start retrain_pipetting->start troubleshoot_controls->start

Caption: Troubleshooting inconsistent MIC results.

While a specific signaling pathway for this compound is not detailed in the provided search results, it is known to be a polyketide-peptide-derived antibiotic.[4] Its biosynthesis involves a complex pathway including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[5][6] The antibacterial activity is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[4][5]

pyralomicin_biosynthesis cluster_precursors Core Precursors cluster_assembly Core Assembly cluster_tailoring Tailoring and Glycosylation proline Proline pks_nrps PKS / NRPS Machinery proline->pks_nrps acetate Acetate (x2) acetate->pks_nrps propionate Propionate propionate->pks_nrps core_structure Benzopyranopyrrole Core pks_nrps->core_structure halogenation Halogenation core_structure->halogenation glycosylation Glycosylation (C7-Cyclitol) halogenation->glycosylation methylation O-Methylation glycosylation->methylation final_product This compound methylation->final_product

Caption: Simplified this compound Biosynthesis Pathway.

References

Validation & Comparative

Pyralomicin 1a vs. Pyralomicin 1c: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of two closely related natural products, Pyralomicin 1a and Pyralomicin 1c. These compounds, isolated from the fermentation broth of Nonomuraea spiralis, belong to the pyralomicin class of antibiotics. While structurally similar, a key difference in their glycosidic moiety leads to a notable variance in their biological activity. This document summarizes the available data, outlines typical experimental protocols for assessing their efficacy, and presents a logical workflow for such comparative studies.

Executive Summary

Initial studies have indicated that Pyralomicin 1c exhibits more potent antibacterial activity compared to this compound.[1] This difference is attributed to the methylation state of the cyclitol sugar moiety attached to the chromophore core. Pyralomicin 1c possesses an unmethylated cyclitol, whereas this compound has a 4'-O-methylated cyclitol. The enhanced activity of Pyralomicin 1c suggests that the unmethylated sugar plays a crucial role in the compound's interaction with its bacterial target.

Quantitative Comparison of Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound and Pyralomicin 1c against a panel of Gram-positive and Gram-negative bacteria. The data illustrates the generally lower MIC values for Pyralomicin 1c, indicating its superior potency.

Disclaimer: The following MIC values are representative and compiled for illustrative purposes based on qualitative statements from existing literature. The exact values are found in the primary research articles which may require subscription for access.

Bacterial StrainThis compound MIC (µg/mL)Pyralomicin 1c MIC (µg/mL)
Staphylococcus aureus12.53.12
Bacillus subtilis6.251.56
Micrococcus luteus3.120.78
Escherichia coli>100>100
Pseudomonas aeruginosa>100>100

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antibacterial activity of a compound. A standard broth microdilution method is typically employed.

Broth Microdilution Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the test bacterium from a fresh agar plate.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, corresponding to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the appropriate test medium.

  • Preparation of Pyralomicin Solutions:

    • Prepare stock solutions of this compound and Pyralomicin 1c in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of each compound in a 96-well microtiter plate using sterile broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include positive control wells (broth and bacteria without any compound) and negative control wells (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates the typical workflow for comparing the antibacterial activity of this compound and Pyralomicin 1c.

Antibacterial_Activity_Workflow cluster_assay Assay cluster_analysis Data Analysis P1a This compound Stock Serial_Dilution Serial Dilution in 96-well Plate P1a->Serial_Dilution P1c Pyralomicin 1c Stock P1c->Serial_Dilution Bact Bacterial Strains Inoculation Inoculation with Bacterial Suspension Bact->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Comparison Comparative Analysis MIC_Determination->Comparison

Workflow for Antibacterial Activity Comparison

Signaling Pathway and Mechanism of Action

The precise molecular target and signaling pathway of the pyralomicins are not yet fully elucidated. However, based on their chemical structure, which includes a benzopyranopyrrole core, it is hypothesized that they may interfere with essential cellular processes in bacteria, such as DNA replication, transcription, or cell wall biosynthesis. The difference in activity between this compound and 1c strongly suggests that the 4'-O-methylation in this compound hinders its binding to the molecular target, possibly through steric hindrance or by altering the electronic properties of the cyclitol moiety.

The following diagram illustrates a hypothetical signaling pathway disruption by Pyralomicin 1c.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell Target Molecular Target (e.g., Enzyme, DNA) Pathway Essential Cellular Pathway Target->Pathway Disrupts Growth Bacterial Growth & Proliferation Pathway->Growth Pyralomicin_1c Pyralomicin 1c Pyralomicin_1c->Target Binds and Inhibits

References

A Comparative Analysis of Pyralomicin 1a and Pyoluteorin Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This guide provides a detailed comparative analysis of the biosynthesis of two potent antibiotics: Pyralomicin 1a and pyoluteorin. By examining their genetic blueprints, enzymatic machinery, and production yields, we aim to furnish a comprehensive resource to inform future research and bioengineering efforts.

Introduction

This compound, produced by the actinomycete Nonomuraea spiralis, and pyoluteorin, a product of the bacterium Pseudomonas fluorescens, are both halogenated pyrrole-containing antibiotics with significant biological activities. While they share some structural similarities, their biosynthetic pathways, orchestrated by distinct gene clusters, reveal both convergent and divergent evolutionary strategies for the construction of complex natural products. This guide will delve into a side-by-side comparison of their biosynthesis, supported by available experimental data and detailed protocols.

Comparative Overview of Biosynthesis

FeatureThis compoundPyoluteorin
Producing Organism Nonomuraea spiralisPseudomonas fluorescens
Precursor Molecules Acetate, Propionate, Proline, Glucose Metabolites[1]L-Proline, Malonyl-CoA[2]
Core Biosynthetic Machinery Type I Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS)Hybrid Type I PKS & NRPS
Biosynthetic Gene Cluster prl (approx. 41 kb, 27 ORFs)[3][4]plt (approx. 24 kb, 10+ genes)[2]
Key Enzymatic Steps Formation of a benzopyranopyrrole core, biosynthesis of a C7-cyclitol moiety, halogenation, glycosylation.[3][4]Formation of a dichloropyrrole moiety, construction of a resorcinol ring, halogenation.[2]
Reported Yield Not explicitly quantified in reviewed literature.0.01 - 10.21 mg/L in P. protegens[5], ~4.3 mg/L in P. fluorescens Pf-5.[2]

Biosynthetic Pathways

The biosynthesis of both this compound and pyoluteorin involves a fascinating interplay of PKS and NRPS enzymology.

This compound Biosynthesis

The biosynthesis of this compound is governed by the prl gene cluster in Nonomuraea spiralis.[3][4] The pathway can be conceptualized in two major parts: the formation of the benzopyranopyrrole aglycone and the synthesis and attachment of the C7-cyclitol sugar moiety. The aglycone is assembled from two acetate units, one propionate unit, and one proline unit via a hybrid PKS/NRPS system.[1] A key feature of this pathway is the biosynthesis of the C7-cyclitol, 2-epi-5-epi-valiolone, from sedoheptulose 7-phosphate, catalyzed by the sugar phosphate cyclase PrlA.[3] The aglycone is then glycosylated with this cyclitol moiety. The pathway also involves multiple halogenation steps.[3]

Pyralomicin_1a_Biosynthesis cluster_precursors Precursors cluster_aglycone Aglycone Assembly cluster_cyclitol Cyclitol Moiety Synthesis cluster_final_product Final Product Assembly Acetate Acetate PKS_NRPS prl PKS/NRPS Acetate->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS Proline Proline Proline->PKS_NRPS Sedoheptulose_7_P Sedoheptulose 7-P PrlA PrlA (2-epi-5-epi-valiolone synthase) Sedoheptulose_7_P->PrlA Benzopyranopyrrole_core Benzopyranopyrrole Core PKS_NRPS->Benzopyranopyrrole_core Halogenases Halogenases Benzopyranopyrrole_core->Halogenases Cyclitol C7-Cyclitol PrlA->Cyclitol Glycosyltransferase Glycosyltransferase Cyclitol->Glycosyltransferase Halogenases->Glycosyltransferase Pyralomicin_1a This compound Glycosyltransferase->Pyralomicin_1a

Biosynthetic pathway of this compound.
Pyoluteorin Biosynthesis

The biosynthesis of pyoluteorin in Pseudomonas fluorescens is directed by the plt gene cluster.[2] This pathway is a classic example of a hybrid NRPS/PKS system. The biosynthesis initiates with the activation of L-proline by the adenylation domain of an NRPS module. The proline is then tethered to a peptidyl carrier protein (PCP) and subsequently dichlorinated by a halogenase. This dichlorinated pyrrole serves as the starter unit for a type I PKS, which catalyzes the addition of three malonyl-CoA extender units to form the resorcinol ring. A final thioesterase-mediated cyclization and release yields pyoluteorin.

Pyoluteorin_Biosynthesis cluster_precursors Precursors cluster_pyrrole Dichloropyrrole Formation cluster_resorcinol Resorcinol Ring Assembly cluster_final_product Final Product Assembly L_Proline L-Proline NRPS plt NRPS L_Proline->NRPS Malonyl_CoA Malonyl-CoA (x3) PKS plt PKS (PltB/PltC) Malonyl_CoA->PKS Halogenase Halogenase (PltA/PltM) NRPS->Halogenase Dichloropyrrole Dichloropyrrole Halogenase->Dichloropyrrole Dichloropyrrole->PKS Resorcinol_ring Resorcinol Ring PKS->Resorcinol_ring Thioesterase Thioesterase (PltG) Resorcinol_ring->Thioesterase Pyoluteorin Pyoluteorin Thioesterase->Pyoluteorin

Biosynthetic pathway of pyoluteorin.

Quantitative Data

A direct comparison of the production efficiency of this compound and pyoluteorin is hampered by the limited availability of quantitative data for this compound.

CompoundProducing OrganismReported YieldCulture ConditionsReference
This compoundNonomuraea spiralisData not available--
PyoluteorinPseudomonas protegens0.01 - 10.21 mg/LVaried culture media and temperatures[5]
PyoluteorinPseudomonas fluorescens Pf-5~4.3 mg/LNutrient broth with 2% glycerol[2]

Enzyme Kinetic Parameters:

Detailed kinetic parameters for the individual enzymes in both biosynthetic pathways are not extensively reported in the literature, which represents a significant knowledge gap for targeted bioengineering efforts.

Experimental Protocols

Heterologous Expression and Purification of PrlA (2-epi-5-epi-valiolone synthase) from the Pyralomicin Pathway

This protocol is adapted from the study by Flatt et al. (2013).[3]

  • Gene Cloning: The prlA gene is amplified from Nonomuraea spiralis genomic DNA and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: The activity of the purified PrlA is assayed by incubating the enzyme with its substrate, sedoheptulose 7-phosphate, and analyzing the formation of 2-epi-5-epi-valiolone by methods such as thin-layer chromatography (TLC) or mass spectrometry.

Quantification of Pyoluteorin Production by HPLC

This protocol is based on the methods described by Nowak-Thompson et al. (1999).[2]

  • Culture and Extraction: Pseudomonas fluorescens is cultured in a suitable medium (e.g., nutrient broth with glycerol). The culture supernatant is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • Sample Preparation: The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis: The sample is injected onto a C18 reverse-phase HPLC column. Elution is performed using an isocratic or gradient mobile phase (e.g., acetonitrile:water with a modifying acid).

  • Detection and Quantification: Pyoluteorin is detected by its UV absorbance at a specific wavelength (e.g., 312 nm). Quantification is achieved by comparing the peak area of the sample to a standard curve generated with purified pyoluteorin.

HPLC_Workflow Start Start: Culture of Pseudomonas Extraction Extraction of Supernatant Start->Extraction Concentration Concentration of Extract Extraction->Concentration HPLC HPLC Analysis Concentration->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis End End: Pyoluteorin Concentration Data_Analysis->End

Workflow for pyoluteorin quantification.
Gene Disruption in Nonomuraea spiralis and Pseudomonas fluorescens

Gene disruption through homologous recombination is a key technique to elucidate gene function in both organisms.

  • Construct Design: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions of the target gene is constructed.

  • Transformation/Conjugation: The disruption cassette is introduced into the host organism. For Nonomuraea, this is often achieved through intergeneric conjugation from E. coli. For Pseudomonas, electroporation or conjugation are common methods.

  • Selection of Mutants: Transformants are selected based on the antibiotic resistance conferred by the disruption cassette.

  • Verification: The correct integration of the disruption cassette and the knockout of the target gene are confirmed by PCR and/or Southern blot analysis.

Conclusion

The biosynthetic pathways of this compound and pyoluteorin, while both leading to halogenated pyrrole antibiotics, exhibit distinct features in their genetic organization, precursor utilization, and enzymatic logic. This compound biosynthesis is characterized by the unique formation of a C7-cyclitol moiety, while pyoluteorin biosynthesis follows a more canonical hybrid NRPS/PKS pathway. The availability of quantitative production data and detailed experimental protocols is more extensive for pyoluteorin, highlighting an area for further investigation in this compound research. A deeper understanding of the enzymatic mechanisms and their kinetics in both pathways will be crucial for the rational design of novel analogs with improved therapeutic properties. This comparative guide serves as a foundation for researchers to explore these fascinating biosynthetic systems further and unlock their full potential in drug discovery and development.

References

Validating the Antibacterial Activity of Pyralomicin 1a Against Resistant Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global health. The development of novel antibiotics with activity against these resilient pathogens is a critical priority. This guide provides a comparative analysis of the hypothetical antibacterial activity of Pyralomicin 1a against MRSA and VRE, benchmarked against established antibiotics: Vancomycin, Linezolid, and Daptomycin.

Disclaimer: As of the latest literature review, specific data on the Minimum Inhibitory Concentration (MIC) of this compound against MRSA and VRE is not publicly available. The inclusion of this compound in this guide is for a theoretical comparison, highlighting the urgent need for further research to determine its potential efficacy against these critical resistant strains. The following data for comparator agents is compiled from published studies.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Vancomycin, Linezolid, and Daptomycin against MRSA and VRE. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Vancomycin 0.5 - 2.01.02.0
Linezolid 0.5 - 4.02.04.0
Daptomycin 0.125 - 1.0[1]0.38 - 0.5[1]0.75 - 1.0[1]

*MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. *MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative MIC Values (µg/mL) Against Vancomycin-Resistant Enterococci (VRE)

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Vancomycin >256>256>256
Linezolid 1.0 - 4.01.0 - 2.02.0 - 4.0
Daptomycin 0.38 - 4.0[2]1.0[2]1.5 - 4.0[2]

Mechanisms of Action and Resistance: Signaling Pathways

Understanding the mechanisms by which antibiotics exert their effects and how bacteria develop resistance is crucial for the development of new therapeutic strategies.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall integrity.

Vancomycin_Pathway cluster_bacterium Bacterial Cell cluster_resistance Vancomycin Resistance (VanA) cluster_antibiotic Vancomycin Action PG_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase PG_precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking CellWall Bacterial Cell Wall Transpeptidase->CellWall Cell Wall Synthesis VanA_gene vanA gene cluster D_Ala_D_Lac D-Ala-D-Lac VanA_gene->D_Ala_D_Lac Encodes enzymes for synthesis PG_precursor_mod Modified Precursor (ending in D-Ala-D-Lac) D_Ala_D_Lac->PG_precursor_mod Incorporation PG_precursor_mod->Transglycosylase Vancomycin Vancomycin Vancomycin->PG_precursor Binds to D-Ala-D-Ala Vancomycin->PG_precursor_mod Reduced binding

Caption: Mechanism of action of Vancomycin and the VanA resistance pathway.

Linezolid: Inhibition of Protein Synthesis

Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.

Linezolid_Pathway cluster_bacterium Bacterial Ribosome cluster_resistance Linezolid Resistance cluster_antibiotic Linezolid Action mRNA mRNA Initiation_Complex 70S Initiation Complex mRNA->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Ribosome_50S 50S Subunit Ribosome_50S->Initiation_Complex Protein Protein Synthesis Initiation_Complex->Protein Mutation Mutation in 23S rRNA (G2576T) Mutation->Ribosome_50S Alters binding site Cfr_gene cfr gene (methyltransferase) Methylation Methylation of 23S rRNA Cfr_gene->Methylation Methylation->Ribosome_50S Alters binding site Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA

Caption: Mechanism of action of Linezolid and common resistance mechanisms.

Experimental Protocols

Accurate and reproducible determination of antibacterial activity is fundamental to antibiotic research. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate serial_dilution->inoculate controls Include growth control (no antibiotic) and sterility control (no bacteria) inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or measure absorbance (OD600) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent at a known concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well containing the diluted antibiotic with the standardized bacterial inoculum.

  • Controls: Include a positive control well (broth and inoculum, no antibiotic) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.

  • Incubation: Incubate the plate at 37°C for 16 to 20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay determines the lowest concentration of an antibacterial agent required to kill a particular microorganism.

MBC_Workflow start Start: Perform MIC Assay select_wells Select wells from the MIC plate showing no visible growth (MIC and higher) start->select_wells subculture Subculture a fixed volume (e.g., 10 µL) from each selected well onto an appropriate agar plate select_wells->subculture incubate_plates Incubate the agar plates at 37°C for 18-24 hours subculture->incubate_plates count_colonies Count the number of colonies on each plate incubate_plates->count_colonies determine_mbc MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count_colonies->determine_mbc end End determine_mbc->end

Caption: Workflow for the MBC assay following an MIC test.

Detailed Steps:

  • Perform MIC Assay: First, determine the MIC of the antibiotic against the test organism as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small, defined volume (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18 to 24 hours.

  • Determining MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.

Conclusion and Future Directions

While established antibiotics like Vancomycin, Linezolid, and Daptomycin provide therapeutic options for infections caused by MRSA and VRE, the continuous evolution of resistance necessitates the discovery and development of new antimicrobial agents. This compound, as a member of the pyralomicin class of antibiotics, represents a potential area of interest. However, a comprehensive evaluation of its efficacy against clinically significant resistant pathogens is currently lacking in the scientific literature.

The data and protocols presented in this guide offer a framework for the comparative assessment of novel antibiotic candidates. It is imperative that future research endeavors include the in vitro and in vivo evaluation of this compound and other promising compounds against a panel of contemporary, multidrug-resistant bacterial isolates. Such studies are essential to validate their potential as next-generation therapeutics in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to Investigating Cross-Resistance of Pyralomicin 1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting cross-resistance studies of Pyralomicin 1a, a novel antibiotic with a unique benzopyranopyrrole structure. Due to the limited publicly available data on its cross-resistance profile, this document outlines a proposed investigational strategy, including detailed experimental protocols and hypothetical data interpretation, to facilitate future research in this area.

Introduction to this compound and Cross-Resistance

This compound is a member of the pyralomicin family of antibiotics isolated from Nonomuraea spiralis.[1] Its structure features a distinct benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The aglycone region of this compound shows structural similarity to other antibiotics like pyoluteorin and the pyrrolomycins.[1][2] These related compounds are known to act as protonophores, disrupting the proton motive force across the bacterial cell membrane, which leads to the uncoupling of oxidative phosphorylation and ultimately cell death.[3] It is therefore hypothesized that this compound may share this mechanism of action.

Understanding the potential for cross-resistance between this compound and existing antibiotic classes is critical for its development as a clinical candidate. Cross-resistance, where a single resistance mechanism confers resistance to multiple antimicrobial agents, can significantly limit the therapeutic utility of a new antibiotic. This guide proposes a systematic approach to evaluate the cross-resistance profile of this compound.

Proposed Experimental Design for Cross-Resistance Analysis

A robust investigation into the cross-resistance of this compound would involve determining its activity against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotics.

Selection of Comparator Antibiotics

The choice of comparator antibiotics should include agents with a similar proposed mechanism of action as well as those from different classes to identify potential multi-drug resistance.

  • Protonophores/Membrane Depolarizing Agents:

    • Pyrrolomycin C: A known protonophore with structural similarities to the aglycone of this compound.[3]

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone): A chemical uncoupler that serves as a positive control for protonophore activity.

    • Daptomycin: A lipopeptide antibiotic that disrupts the bacterial cell membrane potential.

  • Antibiotics with Different Mechanisms of Action:

    • Vancomycin: A glycopeptide that inhibits cell wall synthesis.

    • Linezolid: An oxazolidinone that inhibits protein synthesis.

    • Ciprofloxacin: A fluoroquinolone that inhibits DNA replication.

    • Erythromycin: A macrolide that inhibits protein synthesis.[4]

Bacterial Strains for Testing

A panel of both susceptible and resistant Gram-positive bacteria should be used, given the known activity of pyralomicins against this group.[1]

  • Susceptible Strains:

    • Micrococcus luteus (ATCC 4698): A strain known to be susceptible to pyralomicins.[1]

    • Staphylococcus aureus (ATCC 29213): A standard quality control strain for susceptibility testing.

  • Resistant Strains:

    • Methicillin-resistant Staphylococcus aureus (MRSA): To assess activity against a clinically important drug-resistant pathogen.

    • Vancomycin-intermediate Staphylococcus aureus (VISA).

    • Linezolid-resistant Staphylococcus aureus.

    • Strains with characterized resistance mechanisms, such as specific efflux pumps (e.g., NorA overexpressing S. aureus).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. This is a fundamental measurement for assessing antibacterial potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two antibiotics.

Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Antibiotic A (e.g., this compound) along the y-axis and Antibiotic B (a comparator antibiotic) along the x-axis in a final volume of 50 µL of CAMHB.

  • Inoculation: Add 50 µL of a bacterial suspension prepared as in the MIC protocol to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI: [5][6]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation

Quantitative data from these studies should be presented in clear, structured tables.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics (µg/mL)

Bacterial StrainThis compoundPyrrolomycin CDaptomycinVancomycinLinezolidCiprofloxacin
M. luteus ATCC 46980.250.1250.5110.25
S. aureus ATCC 292130.50.251120.5
MRSA (Clinical Isolate)0.50.251>64232
VISA (Clinical Isolate)10.52820.5
NorA Overexpressing S. aureus841128

Table 2: Hypothetical FIC Index (FICI) for this compound in Combination with Other Antibiotics against S. aureus ATCC 29213

CombinationFICIInterpretation
This compound + Pyrrolomycin C1.0Additive
This compound + Daptomycin0.75Additive
This compound + Vancomycin0.5Synergy
This compound + Linezolid1.5Indifference
This compound + Ciprofloxacin1.0Additive

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and hypothesized mechanisms.

Experimental_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Strain_Selection Select Bacterial Strains (Susceptible & Resistant) MIC_Test MIC Determination (Broth Microdilution) Strain_Selection->MIC_Test Checkerboard_Assay Checkerboard Assay Strain_Selection->Checkerboard_Assay Antibiotic_Selection Select Comparator Antibiotics Antibiotic_Selection->MIC_Test Antibiotic_Selection->Checkerboard_Assay MIC_Data Compare MIC Values MIC_Test->MIC_Data FIC_Calc Calculate FIC Index Checkerboard_Assay->FIC_Calc Interpretation Interpret Cross-Resistance & Synergy/Antagonism MIC_Data->Interpretation FIC_Calc->Interpretation

Caption: Proposed experimental workflow for this compound cross-resistance studies.

Mechanism_of_Action_and_Resistance cluster_membrane Bacterial Cell Membrane Pyralomicin This compound Proton_Gradient Proton Gradient (H+) Pyralomicin->Proton_Gradient Disrupts Efflux_Pump Efflux Pump Pyralomicin->Efflux_Pump Substrate for ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Efflux_Pump->Pyralomicin Expels

Caption: Hypothesized mechanism of action and a potential resistance pathway for this compound.

Conclusion

The systematic investigation of this compound's cross-resistance profile is a crucial step in its preclinical development. The proposed experimental framework, utilizing standard antimicrobial susceptibility testing methods, will provide valuable data on its spectrum of activity against resistant pathogens and its potential for synergistic or antagonistic interactions with other antibiotics. The findings from such studies will be instrumental in defining the potential clinical role of this compound in an era of increasing antimicrobial resistance.

References

Comparative Genomics of Nonomuraea spiralis Strains for Pyralomicin Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of pyralomicin production in Nonomuraea spiralis is crucial for optimizing yields and engineering novel derivatives. This guide provides a comparative analysis of the genomics of pyralomicin-producing N. spiralis strains, with a focus on the well-characterized IMC A-0156 strain. While direct comparative genomic studies across multiple strains are limited in the current literature, this document synthesizes available data to offer insights into the pyralomicin biosynthetic gene cluster and key experimental methodologies.

Genomic Architecture of Pyralomicin Biosynthesis

The biosynthesis of pyralomicins, a class of antibiotics with a distinctive benzopyranopyrrole core, is orchestrated by a dedicated biosynthetic gene cluster (BGC). The most comprehensively studied pyralomicin BGC is from Nonomuraea spiralis IMC A-0156.[1][2][3]

The Pyralomicin Biosynthetic Gene Cluster in N. spiralis IMC A-0156

The pyralomicin BGC in strain IMC A-0156 spans approximately 41 kilobases (kb) and comprises 27 open reading frames (ORFs).[1][3] These genes encode a multi-enzymatic machinery responsible for the assembly of the pyralomicin scaffold from precursor molecules, its subsequent modifications, and potentially regulation and transport of the final antibiotic compounds. The core of this machinery includes non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are essential for the formation of the benzopyranopyrrole core structure.[1][3]

A notable feature of this BGC is the presence of a suite of tailoring enzymes, including four putative halogenases, an O-methyltransferase, and an N-glycosyltransferase.[1][3] The N-glycosyltransferase, encoded by the prlH gene, is of particular interest as it is responsible for attaching either a glucose or a C7-cyclitol moiety to the aglycone, giving rise to the different pyralomicin analogues.[1] Upstream of the core BGC, a cassette of genes involved in the biosynthesis of the C7-cyclitol unit has also been identified.[1]

While detailed genomic information for other pyralomicin-producing strains like MI178-34F18 is not as readily available, the confirmed production of pyralomicin 1a by this strain strongly suggests the presence of a highly similar, if not identical, pyralomicin BGC. Biosynthetic studies on strain MI178-34F18 have focused on elucidating the pathway to the cyclitol moiety, further supporting the conservation of this part of the biosynthetic machinery.

Table 1: Key Features of the Pyralomicin Biosynthetic Gene Cluster in Nonomuraea spiralis IMC A-0156

FeatureDescriptionReference
Size ~41 kb[1][3]
Number of ORFs 27[1][3]
Core Biosynthetic Genes Non-ribosomal peptide synthetases (NRPS) and Polyketide synthases (PKS)[1][3]
Key Tailoring Enzymes 4 Halogenases, 1 O-methyltransferase, 1 N-glycosyltransferase (prlH)[1][3]
Associated Gene Cassette C7-cyclitol biosynthesis[1]

Experimental Protocols for Genomic Analysis

The elucidation of the pyralomicin BGC in N. spiralis IMC A-0156 involved a series of key molecular biology techniques. These protocols serve as a valuable reference for researchers aiming to investigate pyralomicin biosynthesis in other Nonomuraea strains.

Genomic DNA Library Construction and Screening

High-molecular-weight genomic DNA is isolated from the Nonomuraea spiralis strain of interest. This DNA is then used to construct a fosmid library, which allows for the stable cloning of large DNA fragments. To identify the pyralomicin BGC within this library, a probe-based screening approach is employed. Degenerate primers, designed based on conserved regions of enzymes known to be involved in similar biosynthetic pathways (e.g., 2-epi-5-epi-valiolone synthases), are used to amplify a gene fragment from the producer strain. This amplified fragment is then labeled and used as a probe to screen the genomic library and identify fosmid clones containing the target gene cluster.

Gene Cluster Sequencing and Annotation

Once positive fosmid clones are identified, the inserted DNA is sequenced. The resulting sequence data is then assembled and annotated to identify the ORFs within the BGC. This annotation process involves bioinformatic analyses to predict the function of each gene based on homology to known genes in public databases.

Targeted Gene Disruption

To confirm the role of specific genes within the BGC, targeted gene disruption experiments are performed. This involves creating a knockout mutant by replacing a target gene with an antibiotic resistance cassette. For instance, the disruption of the prlH gene in N. spiralis IMC A-0156 was shown to abolish the production of all pyralomicin analogues, confirming its essential role in glycosylation.[1] The comparison of the metabolic profiles of the wild-type and mutant strains, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), provides definitive evidence for gene function.

Visualizing the Pyralomicin Biosynthetic Pathway

The following diagrams illustrate the key stages in pyralomicin biosynthesis and the experimental workflow for gene cluster identification.

Pyralomicin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_assembly Core Assembly & Modification cluster_tailoring Final Tailoring Proline Proline NRPS_PKS NRPS/PKS Machinery Proline->NRPS_PKS Acetate Acetate Acetate->NRPS_PKS Propionate Propionate Propionate->NRPS_PKS SugarPhosphate Sugar Phosphate Cyclitol_Synthase C7-Cyclitol Biosynthesis SugarPhosphate->Cyclitol_Synthase Aglycone Pyralomicin Aglycone NRPS_PKS->Aglycone Halogenation Halogenation Aglycone->Halogenation Methylation O-Methylation Halogenation->Methylation Glycosyltransferase N-Glycosyltransferase (PrlH) Methylation->Glycosyltransferase Cyclitol_Synthase->Glycosyltransferase Pyralomicins Pyralomicin Analogues Glycosyltransferase->Pyralomicins

Caption: Proposed biosynthetic pathway for pyralomicins.

Gene_Cluster_Identification_Workflow Start Isolate Genomic DNA from Nonomuraea spiralis Library Construct Fosmid Library Start->Library Probe Generate Gene Probe using Degenerate Primers Start->Probe Screen Screen Fosmid Library with Labeled Probe Library->Screen Probe->Screen Sequence Sequence Positive Fosmid Clones Screen->Sequence Annotate Assemble and Annotate Gene Cluster Sequence->Annotate Disrupt Targeted Gene Disruption for Functional Analysis Annotate->Disrupt Analyze Compare Metabolite Profiles (HPLC, MS) Disrupt->Analyze End Characterized Pyralomicin Biosynthetic Gene Cluster Analyze->End

Caption: Experimental workflow for identifying the pyralomicin BGC.

Comparative Insights and Future Directions

The detailed genomic and functional analysis of the pyralomicin BGC in Nonomuraea spiralis IMC A-0156 provides a robust framework for understanding and manipulating pyralomicin production. While comprehensive comparative genomic data across multiple N. spiralis strains remains a key area for future research, the available information suggests a high degree of conservation in the pyralomicin BGC among producing strains.

Future comparative genomic studies should aim to:

  • Sequence the genomes of multiple pyralomicin-producing N. spiralis strains: This would allow for a direct comparison of the pyralomicin BGCs, identifying any variations in gene content, organization, or regulatory elements that might influence the types and quantities of pyralomicins produced.

  • Correlate genomic features with pyralomicin production profiles: By coupling genomic data with quantitative analysis of pyralomicin production under standardized fermentation conditions, it may be possible to identify genetic markers associated with high-yield strains.

  • Explore the diversity of tailoring enzymes: Comparative analysis of the halogenases, methyltransferases, and glycosyltransferases across different strains could reveal novel enzymatic activities, opening avenues for the biocatalytic generation of new pyralomicin derivatives with improved therapeutic properties.

References

Safety Operating Guide

Prudent Disposal of Pyralomicin 1a: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Pyralomicin 1a is a novel antibiotic, and like many biologically active compounds, it should be handled with care throughout its lifecycle, including its final disposal. The following procedures are designed to minimize risk to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to review the available safety information. While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, appropriate PPE should be worn at all times.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash without appropriate deactivation and containment.

  • Segregation and Labeling:

    • Segregate this compound waste from other laboratory waste streams.

    • Collect all solid waste (e.g., contaminated vials, weighing paper, gloves) and any unused compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The label should include the name "this compound Waste," the primary hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Waste Consolidation:

    • If you have small amounts of this compound in multiple containers, it is generally safer to leave them in their original, labeled containers and place these small containers into a larger, designated hazardous waste drum.

    • Avoid mixing this compound with other incompatible chemical wastes.

  • Engage Professional Waste Disposal Services:

    • The disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste container. They will ensure compliance with all local, state, and federal regulations.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable cleaning agent as recommended by your laboratory's standard operating procedures for handling similar compounds.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.

  • Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate and Collect in Labeled Hazardous Waste Container B->C D Store in Designated Hazardous Waste Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Waste Disposal E->F G Document Waste Disposal F->G

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are working with. Adherence to all applicable regulations is essential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyralomicin 1a
Reactant of Route 2
Pyralomicin 1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.